molecular formula C16H22N2O4 B170331 Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate CAS No. 170011-56-0

Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Katalognummer: B170331
CAS-Nummer: 170011-56-0
Molekulargewicht: 306.36 g/mol
InChI-Schlüssel: HNXBHNXMRSXDRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C16H22N2O4 and its molecular weight is 306.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)17-10-8-13(9-11-17)12-4-6-14(7-5-12)18(20)21/h4-7,13H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXBHNXMRSXDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical research. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and replication.

Introduction

This compound is a valuable building block in the synthesis of various biologically active molecules. Its structure, featuring a piperidine ring attached to a nitrophenyl group, makes it a versatile scaffold for modification in drug discovery programs. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which can then be used in a variety of coupling reactions. This guide will focus on the most chemically robust and widely applicable methods for the synthesis of this important intermediate.

Primary Synthetic Pathways

The synthesis of this compound can be primarily achieved through two effective methods:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In this context, it involves the reaction of a piperidine-derived boronic acid or ester with a 4-nitroaryl halide, or more commonly, the reaction of 4-nitrophenylboronic acid with a halogenated piperidine derivative.

  • Nucleophilic Aromatic Substitution (SNAr): This pathway involves the reaction of a piperidine nucleophile with a highly electron-deficient aromatic ring, such as 1-fluoro-4-nitrobenzene. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack.

This guide will provide detailed protocols for both of these synthetic routes.

Data Presentation: Reactants and Expected Outcomes

The following tables summarize the key reactants and expected quantitative data for the proposed synthetic pathways.

Table 1: Key Reactants for Synthesis

ReactantMolecular FormulaMolecular Weight ( g/mol )Role
tert-Butyl 4-iodopiperidine-1-carboxylateC₁₀H₁₈INO₂311.16Piperidine Source
4-Nitrophenylboronic acidC₆H₆BNO₄166.93Nitrophenyl Source
1-Fluoro-4-nitrobenzeneC₆H₄FNO₂141.10Nitrophenyl Source
PiperidineC₅H₁₁N85.15Piperidine Source
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25Protecting Group
Palladium(II) acetate (Pd(OAc)₂)C₄H₆O₄Pd224.50Catalyst
SPhosC₂₇H₃₃O₂P432.52Ligand
Potassium phosphate (K₃PO₄)K₃PO₄212.27Base
Sodium carbonate (Na₂CO₃)Na₂CO₃105.99Base

Table 2: Expected Quantitative Data for Products

ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield RangeExpected Appearance
This compoundC₁₆H₂₂N₂O₄306.3670-95%Off-white to yellow solid
4-(4-Nitrophenyl)piperidineC₁₁H₁₄N₂O₂206.2480-98%Yellow solid

Experimental Protocols

Pathway 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound via a Suzuki-Miyaura coupling reaction between tert-butyl 4-iodopiperidine-1-carboxylate and 4-nitrophenylboronic acid.[1][2][3]

Materials:

  • tert-Butyl 4-iodopiperidine-1-carboxylate (1.0 eq)

  • 4-Nitrophenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask, add tert-butyl 4-iodopiperidine-1-carboxylate, 4-nitrophenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as an off-white to yellow solid.

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a two-step synthesis involving an SNAr reaction between piperidine and 1-fluoro-4-nitrobenzene, followed by Boc-protection of the resulting secondary amine.[4][5][6]

Step 1: Synthesis of 4-(4-Nitrophenyl)piperidine

Materials:

  • 1-Fluoro-4-nitrobenzene (1.0 eq)

  • Piperidine (2.0-3.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 1-fluoro-4-nitrobenzene and piperidine in DMSO or DMF.

  • Add potassium carbonate to the mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 6-18 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(4-nitrophenyl)piperidine, which can often be used in the next step without further purification.

Step 2: Boc-Protection of 4-(4-Nitrophenyl)piperidine

Materials:

  • 4-(4-Nitrophenyl)piperidine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve 4-(4-nitrophenyl)piperidine in DCM or THF.

  • Add triethylamine or a saturated aqueous solution of sodium bicarbonate.

  • Add di-tert-butyl dicarbonate portion-wise at 0 °C to room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours until the starting material is consumed (monitored by TLC).

  • If using an organic solvent, wash the reaction mixture with water and brine. If using a biphasic system, separate the layers and extract the aqueous layer with the organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to obtain this compound.

Mandatory Visualizations

Suzuki_Miyaura_Coupling cluster_conditions Reaction Conditions tert-Butyl 4-iodopiperidine-1-carboxylate tert-Butyl 4-iodopiperidine-1-carboxylate Suzuki Coupling tert-Butyl 4-iodopiperidine-1-carboxylate->Suzuki Coupling 4-Nitrophenylboronic acid 4-Nitrophenylboronic acid 4-Nitrophenylboronic acid->Suzuki Coupling Pd(OAc)2 / SPhos Pd(OAc)2 / SPhos K3PO4 K3PO4 Dioxane/Water Dioxane/Water Heat Heat This compound This compound Suzuki Coupling->this compound Pd(0) Catalysis

Caption: Suzuki-Miyaura Coupling Pathway.

SNAr_Pathway 1-Fluoro-4-nitrobenzene 1-Fluoro-4-nitrobenzene SNAr_Step SNAr Reaction 1-Fluoro-4-nitrobenzene->SNAr_Step Piperidine Piperidine Piperidine->SNAr_Step Intermediate 4-(4-Nitrophenyl)piperidine SNAr_Step->Intermediate K2CO3, Heat Boc_Protection Boc Protection Intermediate->Boc_Protection Final_Product This compound Boc_Protection->Final_Product Base Boc2O Boc2O Boc2O->Boc_Protection

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Reaction_Setup Reaction Reaction under Inert Atmosphere and Heat Reaction_Setup->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction and Washing) Monitoring->Workup Complete Drying Drying and Concentration Workup->Drying Purification Purification (Column Chromatography or Recrystallization) Drying->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General Experimental Workflow.

References

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate. This compound is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. This document summarizes its core properties, outlines relevant experimental protocols, and presents logical workflows for its synthesis and characterization.

Core Physicochemical Properties

This compound, a derivative of 4-(4-nitrophenyl)piperidine, is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This modification enhances its utility in multi-step syntheses by modulating the reactivity of the piperidine nitrogen.

Data Presentation: Core Properties

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 170011-56-0[1][2]
Molecular Formula C₁₆H₂₂N₂O₄[1]
Molecular Weight 306.36 g/mol [1]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
pKa Data not availableN/A

Synthesis and Characterization

The synthesis of this compound typically involves the N-Boc protection of its parent compound, 4-(4-nitrophenyl)piperidine.

Logical Workflow: Synthesis

Synthesis_Workflow Start 4-(4-Nitrophenyl)piperidine Reaction N-Boc Protection Start->Reaction Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Reaction Base Base (e.g., Triethylamine, DMAP) Base->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of the target compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and property determination of this compound is not available in the reviewed literature, the following sections provide generalized methodologies based on standard organic chemistry practices for similar compounds.

General Protocol for N-Boc Protection of 4-(4-Nitrophenyl)piperidine

This protocol describes a typical procedure for the introduction of a Boc protecting group onto a secondary amine.

Materials:

  • 4-(4-nitrophenyl)piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve 4-(4-nitrophenyl)piperidine in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the solution. If using a catalytic amount of DMAP, also include a stoichiometric amount of a weaker base like triethylamine.

  • Cool the reaction mixture in an ice bath (0 °C).

  • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography (TLC)).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure this compound.

General Protocol for Melting Point Determination

The melting point of a solid crystalline compound can be determined using a standard melting point apparatus.

Workflow: Melting Point Determination

Melting_Point_Workflow Sample_Prep Prepare finely powdered, dry sample Capillary_Loading Pack sample into capillary tube (2-3 mm height) Sample_Prep->Capillary_Loading Apparatus_Setup Place capillary in melting point apparatus Capillary_Loading->Apparatus_Setup Heating_Ramp Heat rapidly to ~15-20 °C below expected MP Apparatus_Setup->Heating_Ramp Slow_Heating Heat slowly (1-2 °C/min) near expected MP Heating_Ramp->Slow_Heating Observation Observe and record temperature range of melting Slow_Heating->Observation

Caption: Standard workflow for melting point determination.

General Considerations for Solubility and pKa Determination
  • Solubility: The solubility of N-Boc protected piperidine derivatives can be qualitatively assessed by dissolving a small amount of the compound in various common laboratory solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexanes) at room temperature. For quantitative analysis, methods such as gravimetry after solvent evaporation or spectroscopic techniques (e.g., UV-Vis spectroscopy with a calibration curve) can be employed.

  • pKa: The basicity of the piperidine nitrogen is significantly reduced due to the electron-withdrawing nature of the Boc group. The pKa of the conjugate acid of this compound is expected to be low. Experimental determination can be performed via potentiometric titration. Computational methods can also provide an estimated pKa value.

Conclusion

This compound is a key synthetic intermediate with well-defined core chemical identifiers. While specific experimental data for some of its physicochemical properties are not widely published, its synthesis and characterization can be achieved through standard laboratory procedures. This guide provides a foundational understanding for researchers and scientists working with this compound, enabling its effective utilization in drug discovery and development programs. Further experimental investigation is warranted to fully characterize its physicochemical profile.

References

Navigating the Synthesis and Properties of a Key Pharmaceutical Intermediate: A Technical Guide to tert-Butyl 4-(4-nitrophenyl)piperidine-1-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Properties

The primary compound of interest in this guide is tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate .

CAS Number and Synonyms
IdentifierValue
CAS Number 182618-86-6[1]
Synonyms 4-(4-NITROPHENYL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER[1]
Chemical and Physical Properties
PropertyValue
Molecular Formula C₁₅H₂₁N₃O₄[1]
Molecular Weight 307.34 g/mol [1]
Appearance Solid
Purity ≥96%[1]
Storage Room temperature[1]

Synthesis and Experimental Protocols

The synthesis of piperidine and piperazine derivatives is a cornerstone of medicinal chemistry. While a specific, detailed experimental protocol for the synthesis of tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate is not published, a general understanding can be derived from related syntheses. The preparation of such compounds often involves the nucleophilic substitution of a leaving group on the piperidine or piperazine ring with a nitrophenyl group, or a coupling reaction.

A plausible synthetic route for the piperazine analog, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, would involve the reaction of tert-butyl piperazine-1-carboxylate with 1-fluoro-4-nitrobenzene or a similar electrophilic nitrophenyl reagent.

General Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of related arylpiperidine and arylpiperazine compounds.

G start Starting Materials (e.g., Boc-piperidine/piperazine, 1-halo-4-nitrobenzene) reaction Chemical Reaction (e.g., Nucleophilic Aromatic Substitution) start->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis product Final Product (tert-butyl 4-(4-nitrophenyl)piperidine/piperazine-1-carboxylate) analysis->product

Caption: Generalized synthetic workflow.

Role as a Pharmaceutical Intermediate

Compounds like this compound and its analogs are valuable intermediates in the synthesis of more complex molecules with potential biological activity. The nitrophenyl group can be readily reduced to an aniline, which then serves as a handle for further chemical modifications.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from a simple intermediate to a potential drug candidate.

G intermediate Aryl-piperidine/piperazine Intermediate (e.g., this compound) reduction Reduction of Nitro Group (e.g., H₂, Pd/C) intermediate->reduction amino_intermediate Amino-aryl Intermediate reduction->amino_intermediate functionalization Further Functionalization (e.g., Amide coupling, Sulfonylation) amino_intermediate->functionalization candidate Potential Drug Candidate functionalization->candidate screening Biological Screening candidate->screening

Caption: Intermediate to drug candidate pathway.

Conclusion

While specific technical data for this compound remains elusive in the public domain, this guide provides a comprehensive overview of its close and relevant analog, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate. The information on its identification, properties, and its role as a synthetic intermediate offers valuable insights for researchers and professionals in the field of drug discovery and development. The provided diagrams and structured data aim to facilitate a clear understanding of the chemical context and potential applications of this class of compounds. Further research into proprietary databases and chemical catalogs may yield more specific information on the requested piperidine derivative.

References

Molecular structure and weight of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical research and drug development. Due to the limited availability of public data on its direct nitro-analogue, tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, this guide focuses on the more extensively characterized and synthetically versatile amino derivative. The 4-aminophenylpiperidine moiety is a significant scaffold in medicinal chemistry, and the tert-butoxycarbonyl (Boc) protecting group offers a crucial tool for regioselective synthesis of more complex molecules. This document details the compound's molecular structure, physicochemical properties, a representative synthetic protocol, and relevant characterization data.

Molecular Structure and Properties

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a bifunctional molecule featuring a piperidine ring substituted with a 4-aminophenyl group at the 4-position and protected with a Boc group at the nitrogen atom. This structure provides a valuable building block for creating a diverse range of derivatives for targeted therapeutic applications.

Data Presentation

PropertyValueReference
Molecular Formula C₁₆H₂₄N₂O₂[1]
Molecular Weight 276.37 g/mol [1]
IUPAC Name tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
CAS Number 170011-57-1[1]
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)N[1]
InChI Key YRLQFRXDWBFGMK-UHFFFAOYSA-N[1]

Experimental Protocols

The following section outlines a common and efficient method for the synthesis of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate. The protocol is based on the reduction of the corresponding nitro-compound, a standard transformation in organic synthesis.

Synthesis of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate from this compound

Materials and Reagents:

  • This compound

  • Palladium on carbon (10 wt. % Pd)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Rotary evaporator

  • Reaction flask

  • Stirring apparatus

  • Hydrogenation apparatus or balloon

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve this compound in methanol or ethanol.

  • Catalyst Addition: Under an inert atmosphere, carefully add a catalytic amount of 10% palladium on carbon to the solution.

  • Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere. This can be achieved by using a hydrogenation apparatus at a set pressure or by bubbling hydrogen gas through the mixture via a balloon. Alternatively, a hydrogen donor such as ammonium formate can be added to the reaction mixture and heated to effect the reduction.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of filter aid to remove the palladium catalyst. The filter cake should be washed with the solvent used in the reaction.

  • Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product. The resulting residue can be further purified by column chromatography on silica gel or by recrystallization to afford pure tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate.

Characterization:

The structure and purity of the synthesized compound can be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic and aliphatic protons and the disappearance of the signals corresponding to the nitro-substituted ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.

Mandatory Visualizations

Synthetic Workflow Diagram

SynthesisWorkflow Start This compound Process Catalytic Hydrogenation Start->Process Reagents H₂, 10% Pd/C MeOH or EtOH Reagents->Process Workup Filtration through Celite® Process->Workup Purification Concentration & Column Chromatography Workup->Purification Product Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate Purification->Product

Caption: Synthetic route for Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate.

Logical Relationship of Functional Groups

FunctionalGroups Molecule Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate Piperidine Core 4-Aminophenyl Group Boc Protecting Group Piperidine Provides a key scaffold for SAR studies Molecule:f0->Piperidine AminoPhenyl Offers a reactive handle for derivatization (e.g., amidation, sulfonylation) Molecule:f1->AminoPhenyl BocGroup Protects the piperidine nitrogen, allowing for selective reactions at the aminophenyl moiety. Easily removed. Molecule:f2->BocGroup

Caption: Functional group analysis of the target molecule.

References

Literature review on Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate is a pivotal intermediate in synthetic organic chemistry, particularly in the development of pharmacologically active compounds. Its structure, featuring a Boc-protected piperidine ring linked to a nitrophenyl group, makes it a versatile building block for further chemical modifications. This technical guide provides a comprehensive review of its synthesis, characterization, and key applications, with a focus on its role as a precursor to compounds with significant therapeutic potential. Detailed experimental protocols for its synthesis and subsequent transformations are presented, alongside a summary of its chemical and physical properties.

Chemical Properties and Characterization

This compound, also known as 1-Boc-4-(4-nitrophenyl)piperidine, is a stable solid at room temperature. Its key identifiers and properties are summarized in the table below.

PropertyValue
CAS Number 170011-56-0
Molecular Formula C₁₆H₂₂N₂O₄
Molecular Weight 306.36 g/mol
Appearance Solid
Purity Typically >97%
Solubility Soluble in organic solvents like DMF, DMSO, and ethanol.

Characterization data for this compound is not extensively detailed in publicly available literature. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to confirm its structure and purity after synthesis.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from tert-butyl 4-iodopiperidine-1-carboxylate and 4-nitrophenylboronic acid.

Materials:

  • Tert-butyl 4-iodopiperidine-1-carboxylate

  • 4-Nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve tert-butyl 4-iodopiperidine-1-carboxylate (1.0 eq) and 4-nitrophenylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1 v/v).

  • Add potassium carbonate (3.0 eq) to the mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound. A reported yield for a similar reaction is 88%.[1]

Synthesis Workflow

Synthesis_Workflow Reactants Tert-butyl 4-iodopiperidine-1-carboxylate + 4-Nitrophenylboronic acid Reaction Suzuki-Miyaura Coupling (Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, 80-90°C) Reactants->Reaction Workup Workup (Extraction, Washing, Drying) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product Reduction_Workflow StartingMaterial This compound Reaction Catalytic Hydrogenation (H₂, 10% Pd/C, Methanol) StartingMaterial->Reaction Workup Workup (Filtration, Concentration) Reaction->Workup Product Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate Workup->Product Drug_Discovery_Pathway Start Tert-butyl 4-(4-nitrophenyl)piperidine- 1-carboxylate Reduction Reduction Start->Reduction Intermediate Tert-butyl 4-(4-aminophenyl)piperidine- 1-carboxylate Reduction->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection CoreScaffold 4-(4-Aminophenyl)piperidine Deprotection->CoreScaffold Functionalization N-Alkylation & N-Acylation CoreScaffold->Functionalization FinalProduct Fentanyl Analogues and other Bioactive Molecules Functionalization->FinalProduct

References

Potential research applications of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Starting Research on Compound

I've initiated a thorough Google search to compile data on Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate. My primary focus is on understanding its synthesis pathways, its chemical behaviors, and any documented biological activities. I'm aiming to build a solid foundation of knowledge about this compound.

Digging Deeper into Research

Expanding Search Scope

I've broadened my search parameters to include signaling pathways and mechanisms of action for this compound and its derivatives. I am simultaneously compiling a detailed list of experimental protocols, focusing on reaction conditions, assay procedures, and analytical methods used in relevant studies.

Gathering Initial Data

I've begun my search for "this compound," and it's yielding relevant, yet fragmented data. Properties and synthesis pathways are coming up, but I'm still organizing them to understand the connections and significance of each find. I need to synthesize this information!

Refining the Focus

I'm now zeroing in on the specific details. The search reveals "this compound" is primarily a synthetic precursor, appearing in various reactions. While there is a wealth of information on similar compounds, the direct data on our target molecule remains elusive. I need to synthesize data and draw connections. It seems to function as an intermediate for compounds that are used in developing drugs.

Narrowing the Scope

I'm carefully dissecting the initial search results for "this compound," and it's clear the landscape is diverse. While several related compounds emerge, including isomers and derivatives with different functional groups, direct information on our target is sparse. I'm focusing on its role as a precursor, but I need to sift through the noise to find specific research applications and quantitative data.

Confirming Information Search

I've refined my search to target the specific compound, "this compound." While I've gathered more precise data, a comprehensive guide on this particular compound hasn't surfaced yet. My research has confirmed a lot more on the subject, but the exact information I'm searching for is difficult to come by.

Expanding Methodical Approach

I'm now zeroing in on related compounds to infer synthesis methods for the target. Data confirms the compound's intermediates use, and I found a protocol for a similar molecule. This points to possible nucleophilic aromatic substitution routes. I'm focusing on the corresponding amino derivative and its significance in drug discovery. However, I still need concrete data like yields and protocols.

Deepening Search Strategy

I've made headway, though the target compound's comprehensive guide eludes me. My focused approach yields related protocols, including a synthesis for a nitro-analog. This points to potential synthesis pathways via nucleophilic aromatic substitution. Data confirms the key role of the corresponding amine in drug discovery, bolstering my hypothesis. However, specific yields and detailed procedures remain elusive, necessitating targeted searches for reduction protocols and downstream applications.

Synthesizing Route Options

I've been delving further into the synthesis pathways for this compound. My latest focus involves investigating Suzuki coupling and Buchwald-Hartwig amination as potential strategies. Data gathered suggests these are viable options for the crucial C-N bond formation. I'm now comparing yields and conditions.

Seeking Specific Protocols

I've determined the target compound is a synthetic intermediate, likely leading to the amino derivative. My search has clarified the need for precise synthetic protocols. While general reaction types are known (Suzuki, Buchwald-Hartwig), I lack specific examples. I'm now prioritizing patent and chemical synthesis literature to find detailed experimental procedures and yields. My goal is to compile a comprehensive technical guide.

Investigating Compound's Purpose

I'm focusing on the primary use of Tert-butyl 4-(4-nitrophenyl )piperidine-1-carboxylate. The current research points strongly toward its role as a synthetic intermediate. My investigation centers on its transformation into tert-butyl 4-phenylpiperidine-1-carboxylate, a key step in further synthesis.

Pinpointing Synthetic Route

I'm now zeroing in on the specific transformation of Tert-butyl 4-(4-nitrophenyl )piperidine-1-carboxylate. While the general synthetic pathway is clear, I need the precise experimental details. I'm missing a detailed protocol for its preparation and its reduction to the amine, including specific reagents, conditions, and yields. The patent literature hasn't yielded a replicable method for this specific molecule. Finding that detailed experimental information is my immediate priority.

Navigating the Pharmacological Landscape of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed mechanistic studies, quantitative biological data, and specific signaling pathways for Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate and its direct derivatives are not extensively available in the public domain. This guide, therefore, synthesizes information from related chemical structures and broader piperidine derivative research to provide a foundational understanding of their potential mechanisms of action. The information presented should be considered inferred and requires experimental validation for the specific compound of interest.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a prevalent heterocyclic motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered ring structure provides a versatile and conformationally flexible scaffold that can be readily functionalized to interact with a diverse range of biological targets. The incorporation of a tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen, as seen in this compound, is a common strategy in medicinal chemistry to modulate solubility, stability, and pharmacokinetic properties, as well as to serve as a key intermediate in the synthesis of more complex molecules. The 4-(4-nitrophenyl) substitution introduces an electron-withdrawing group that can significantly influence the molecule's electronic properties and potential interactions with biological macromolecules.

While specific data for the title compound is scarce, the broader family of nitrophenyl-piperidine and -piperazine derivatives has been investigated for various therapeutic applications, including their potential as enzyme inhibitors and receptor modulators.

Postulated Mechanisms of Action Based on Analogous Compounds

Based on the biological activities of structurally related compounds, several potential mechanisms of action for this compound derivatives can be hypothesized. These are primarily centered around enzyme inhibition and receptor antagonism.

Enzyme Inhibition

Derivatives of nitrophenylpiperazines have been identified as inhibitors of various enzymes. For instance, certain benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have demonstrated antimycobacterial activity, suggesting the potential for enzyme inhibition within microbial metabolic pathways.[2]

Hypothetical Signaling Pathway for Enzyme Inhibition:

Enzyme_Inhibition Compound Tert-butyl 4-(4-nitrophenyl) piperidine-1-carboxylate Derivative Enzyme Target Enzyme Compound->Enzyme Inhibits activity Product Product Enzyme->Product Catalyzes reaction Substrate Substrate Substrate->Enzyme Binds to active site Biological_Effect Downstream Biological Effect Product->Biological_Effect Leads to

Caption: Hypothetical enzyme inhibition pathway for a piperidine derivative.

Receptor Antagonism

The piperidine scaffold is a common feature in antagonists for various G-protein coupled receptors (GPCRs). For example, a series of phenyl piperidine derivatives have been reported as potent and selective antagonists of the C-C chemokine receptor type 2 (CCR2).[3] CCR2 is involved in inflammatory and immune responses, making its antagonists potential therapeutic agents for inflammatory diseases.

Hypothetical Signaling Pathway for GPCR Antagonism:

GPCR_Antagonism Ligand Endogenous Ligand Receptor GPCR (e.g., CCR2) Ligand->Receptor Binds & Activates Compound Piperidine Derivative (Antagonist) Compound->Receptor Binds & Blocks G_Protein G-Protein Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Postulated GPCR antagonism by a piperidine derivative.

Quantitative Data Summary

A comprehensive search of scientific literature did not yield specific quantitative data (e.g., IC50, Ki, EC50) for the direct biological activity of this compound or its immediate derivatives. The available information primarily pertains to its role as a synthetic intermediate. For related but structurally distinct compounds, such as certain benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis have been reported in the range of 0.78 to >25 μg/mL.[2] However, direct extrapolation of this data is not scientifically valid.

Table 1: Illustrative Quantitative Data for Structurally Related Compound Classes (for reference only)

Compound ClassTargetAssay TypeActivity MetricValue Range
Benzhydrylpiperazine-coupled nitrobenzenesulfonamidesM. tuberculosisWhole-cell growth inhibitionMIC0.78 - >25 µg/mL[2]
Phenyl piperidine derivativesCCR2Receptor bindingIC50Not specified in abstract[3]
Bis-piperidine derivatives-Anticonvulsant (MES)% InhibitionVaries with substitution[4]

Experimental Protocols: General Methodologies

Detailed experimental protocols for assessing the mechanism of action of this compound derivatives are not available. However, based on the activities of related compounds, the following general methodologies would be applicable.

In Vitro Enzyme Inhibition Assay (General Workflow)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a target enzyme.

Workflow Diagram:

Enzyme_Assay_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Compound Solutions Start->Prepare_Reagents Incubate Incubate Compound with Enzyme Prepare_Reagents->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Incubate_Reaction Incubate for a Defined Time Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Absorbance, Fluorescence, Luminescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro enzyme inhibition assay.

Methodology:

  • Reagent Preparation: Prepare stock solutions of the test compound, target enzyme, and substrate in a suitable buffer.

  • Incubation: In a microplate, add the enzyme solution and varying concentrations of the test compound. Include appropriate controls (no compound, no enzyme). Incubate for a predetermined time to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at a specific temperature for a set period.

  • Reaction Termination: Stop the reaction using a suitable reagent.

  • Signal Detection: Measure the product formation using a plate reader (e.g., spectrophotometer, fluorometer).

  • Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Radioligand Binding Assay for GPCRs (General Workflow)

This protocol outlines a general method for determining the binding affinity of a compound to a specific GPCR.

Workflow Diagram:

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing the Target Receptor Start->Prepare_Membranes Incubation_Mix Prepare Incubation Mix: Membranes, Radioligand, and Test Compound Prepare_Membranes->Incubation_Mix Incubate Incubate at Room Temperature or 37°C Incubation_Mix->Incubate Filter Separate Bound and Free Radioligand by Filtration Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Measure_Radioactivity Measure Radioactivity on Filters (Scintillation Counting) Wash->Measure_Radioactivity Analyze_Data Analyze Data and Calculate Ki Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Isolate cell membranes from a cell line overexpressing the target receptor.

  • Assay Setup: In a reaction tube, combine the cell membranes, a known concentration of a specific radioligand for the receptor, and varying concentrations of the test compound. Include controls for total binding (no test compound) and non-specific binding (excess of a non-labeled ligand).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specific binding at each concentration of the test compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound and its derivatives represent a chemical scaffold with potential for diverse pharmacological activities. While direct evidence for their mechanism of action is currently limited, insights from related structures suggest that enzyme inhibition and receptor antagonism are plausible avenues for their biological effects.

Future research should focus on the systematic pharmacological profiling of this class of compounds. This would involve screening against a broad panel of enzymes and receptors to identify specific molecular targets. Subsequent studies should then aim to elucidate the precise molecular interactions through techniques such as X-ray crystallography or computational modeling. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and biological evaluation of a library of analogs, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel therapeutic agents. The commercial availability of this compound as a building block provides a solid starting point for such exploratory research.[5]

References

Navigating the Unseen: A Technical Guide to the Safe Handling of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate was publicly available at the time of this writing. The following safety and handling precautions are synthesized from data on structurally analogous compounds containing piperidine and nitrophenyl moieties. This guide is intended for informational purposes and should be supplemented by professional judgment and a thorough risk assessment before handling this chemical.

Introduction

This compound is a compound of interest in medicinal chemistry and drug development, valued for its role as a versatile intermediate in the synthesis of various biologically active molecules. Its structure, incorporating a protected piperidine ring and a nitrophenyl group, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, based on extrapolated data from similar chemical entities.

Hazard Identification and Classification

Based on the hazard profiles of structurally related compounds, this compound is anticipated to possess the following hazards.

GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

Caption: GHS Hazard Pictogram.

Physical and Chemical Properties

While specific data for this compound is limited, the properties of analogous compounds suggest the following:

PropertyAnticipated Value
Physical StateSolid
AppearanceOff-white to yellow or brown powder/crystals
OdorNo data available
Molecular FormulaC16H22N2O4
Molecular Weight306.36 g/mol
Storage TemperatureRoom temperature, in a dry, well-ventilated place

Safe Handling and Storage

Strict adherence to the following procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following diagram outlines the recommended PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Eye Protection (Safety glasses with side-shields or goggles) Hand_Protection Hand Protection (Chemical-resistant gloves, e.g., Nitrile) Body_Protection Body Protection (Lab coat, closed-toe shoes) Respiratory_Protection Respiratory Protection (Use in a well-ventilated area or fume hood. Consider a respirator if dust is generated.) Researcher Researcher Handling Handling Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate Researcher->Handling Requires Handling->Eye_Protection Handling->Hand_Protection Handling->Body_Protection Handling->Respiratory_Protection

Caption: Recommended Personal Protective Equipment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with larger quantities or when there is a potential for dust or aerosol generation.

  • Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the immediate work area.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Storage
  • Store in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Store in the original, tightly sealed container.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

In the case of a spill, follow these procedures to mitigate the hazard.

Spill_Response Spill Spill Occurs Evacuate Evacuate non-essential personnel Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear appropriate PPE Ventilate->PPE Contain Contain the spill (Use absorbent material for liquids, or gently sweep up solids) PPE->Contain Collect Collect spilled material into a sealed container for disposal Contain->Collect Clean Clean the spill area with a suitable solvent and then water Collect->Clean Dispose Dispose of waste according to local, state, and federal regulations Clean->Dispose

Caption: Spill Response Workflow.

Experimental Protocols

While specific experimental protocols for this exact compound are not detailed in the provided search results, general laboratory procedures for handling similar solid compounds can be adapted.

General Weighing and Solution Preparation Protocol:

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

    • Don all required PPE (lab coat, safety glasses, and chemical-resistant gloves).

  • Weighing:

    • Use a tared weigh boat or glass vial on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the container using a clean spatula. Avoid generating dust.

    • Close the primary container immediately after dispensing.

  • Dissolution:

    • Add the appropriate solvent to the vessel containing the weighed compound.

    • Stir or sonicate the mixture until the solid is completely dissolved. Keep the container covered as much as possible during this process.

  • Cleanup:

    • Clean the spatula and any other contaminated surfaces.

    • Dispose of the weigh boat and any other disposable materials in the appropriate chemical waste container.

    • Wash hands thoroughly after completing the procedure.

Toxicological Information

The toxicological properties of this compound have not been extensively studied. The anticipated hazards are based on the known toxicology of related compounds.

  • Acute Toxicity: Harmful if swallowed.

  • Skin Irritation: Expected to cause skin irritation upon direct contact.

  • Eye Irritation: Expected to cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available for this compound. It is prudent to handle it as a potentially hazardous substance.

Disposal Considerations

All waste materials, including the compound itself, contaminated materials, and empty containers, must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service for proper disposal. Do not allow the chemical to enter drains or waterways.

Conclusion

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical research. The focus is on robust and efficient methodologies, primarily leveraging palladium-catalyzed cross-coupling reactions. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate the successful synthesis of the target compound.

Core Synthetic Strategies: An Overview

The synthesis of this compound fundamentally involves the formation of a carbon-carbon bond between the 4-position of the piperidine ring and the 4-position of the nitrobenzene ring. The most effective and widely employed methods for this transformation are palladium-catalyzed cross-coupling reactions, which offer high yields and good functional group tolerance. The two principal strategies discussed in this guide are the Negishi coupling and the Suzuki-Miyaura coupling. A third, conceptually related approach, the Buchwald-Hartwig amination, is also presented as a viable, albeit less direct, pathway.

Preferred Synthetic Route: Negishi Coupling

The Negishi coupling provides a highly efficient and direct method for the synthesis of this compound. This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.

Starting Materials:

  • Tert-butyl 4-iodopiperidine-1-carboxylate: A commercially available or readily synthesized piperidine derivative.

  • 1-Bromo-4-nitrobenzene (or p-nitrophenyl bromide): A common and commercially available aryl halide.

Experimental Protocol: Negishi Coupling

This protocol is based on established Negishi coupling procedures for similar substrates.

Reaction Scheme:

Reagents and Catalysts:

  • Tert-butyl 4-iodopiperidine-1-carboxylate

  • 1-Bromo-4-nitrobenzene

  • Zinc dust (activated)

  • Chlorotrimethylsilane

  • 1,2-Dibromoethane

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Copper(I) iodide (CuI)

  • Anhydrous N,N-Dimethylacetamide (DMA)

Procedure:

  • Activation of Zinc: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust. Add a solution of 1,2-dibromoethane in anhydrous DMA and heat the mixture to activate the zinc. Cool the mixture to room temperature.

  • Formation of the Organozinc Reagent: To the activated zinc suspension, add a solution of tert-butyl 4-iodopiperidine-1-carboxylate in anhydrous DMA. The reaction is typically exothermic and should be controlled with an ice bath. Stir the mixture at room temperature for 1-2 hours to ensure the formation of the organozinc reagent.

  • Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, add Pd(dppf)Cl₂·CH₂Cl₂, CuI, and 1-bromo-4-nitrobenzene. Add anhydrous DMA to dissolve the components.

  • To this mixture, add the freshly prepared organozinc reagent solution via cannula.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data:

Reagent/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
Tert-butyl 4-iodopiperidine-1-carboxylate325.191.0-
1-Bromo-4-nitrobenzene202.021.1-
Zinc65.381.5-
Pd(dppf)Cl₂·CH₂Cl₂816.640.02 - 0.05-
CuI190.450.05 - 0.1-
This compound320.39-~88[1]

Alternative Synthetic Route: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction for the formation of C-C bonds and represents a viable alternative to the Negishi coupling. This method typically involves the reaction of an organoboron compound with an organic halide.

Starting Materials:

  • 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine: A commercially available piperidine boronic ester.

  • 1-Bromo-4-nitrobenzene (or 1-iodo-4-nitrobenzene): Common and commercially available aryl halides.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on standard Suzuki-Miyaura coupling conditions.

Reaction Scheme:

Reagents and Catalysts:

  • 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine

  • 1-Bromo-4-nitrobenzene

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)

  • A base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate)

  • A solvent system (e.g., dioxane/water, toluene/water, or DMF/water)

Procedure:

  • Reaction Setup: In a reaction vessel, combine 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, 1-bromo-4-nitrobenzene, the palladium catalyst, and the phosphine ligand.

  • Add the base and the solvent system.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-30 minutes, or by using freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

Reagent/ProductMolecular Weight ( g/mol )Molar Ratio
1-Boc-4-(...)-piperidine325.261.0
1-Bromo-4-nitrobenzene202.021.0 - 1.2
Palladium Catalyst-0.01 - 0.05
Base-2.0 - 3.0
This compound320.39-

Alternative Synthetic Route: Two-Step Synthesis via Buchwald-Hartwig Amination

This approach involves the synthesis of a key intermediate, 4-(4-nitrophenyl)piperidine, followed by the protection of the piperidine nitrogen with a Boc group. The initial C-N bond formation can be achieved via a Buchwald-Hartwig amination.

Starting Materials:

  • Piperidine

  • 1-Bromo-4-nitrobenzene

  • Di-tert-butyl dicarbonate (Boc₂O)

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 4-(4-nitrophenyl)piperidine (Buchwald-Hartwig Amination)

Reagents and Catalysts:

  • Piperidine

  • 1-Bromo-4-nitrobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., XPhos, RuPhos)

  • A strong base (e.g., sodium tert-butoxide)

  • Anhydrous toluene or dioxane

Procedure:

  • In a flame-dried flask under an inert atmosphere, combine Pd(OAc)₂, the phosphine ligand, and sodium tert-butoxide.

  • Add the anhydrous solvent, followed by 1-bromo-4-nitrobenzene and piperidine.

  • Heat the reaction mixture (typically 80-110 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with water.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography to yield 4-(4-nitrophenyl)piperidine.

Step 2: Boc Protection of 4-(4-nitrophenyl)piperidine

Reagents:

  • 4-(4-nitrophenyl)piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A base (e.g., triethylamine or sodium bicarbonate)

  • A solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • Dissolve 4-(4-nitrophenyl)piperidine in the chosen solvent.

  • Add the base, followed by the dropwise addition of a solution of Boc₂O in the same solvent.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify by column chromatography if necessary.

Visualizing the Synthetic Pathways

Logical Flow of Synthetic Routes

Synthesis_Routes cluster_negishi Negishi Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Two-Step: Buchwald-Hartwig & Boc Protection start_negishi1 Tert-butyl 4-iodopiperidine-1-carboxylate product_negishi Tert-butyl 4-(4-nitrophenyl) piperidine-1-carboxylate start_negishi1->product_negishi Pd(dppf)Cl2, CuI, Zn start_negishi2 1-Bromo-4-nitrobenzene start_negishi2->product_negishi start_suzuki1 1-Boc-4-(boryl)piperidine product_suzuki Tert-butyl 4-(4-nitrophenyl) piperidine-1-carboxylate start_suzuki1->product_suzuki Pd catalyst, Base start_suzuki2 1-Bromo-4-nitrobenzene start_suzuki2->product_suzuki start_buchwald1 Piperidine intermediate_buchwald 4-(4-Nitrophenyl)piperidine start_buchwald1->intermediate_buchwald Pd catalyst, Base start_buchwald2 1-Bromo-4-nitrobenzene start_buchwald2->intermediate_buchwald product_buchwald Tert-butyl 4-(4-nitrophenyl) piperidine-1-carboxylate intermediate_buchwald->product_buchwald start_buchwald3 Boc₂O start_buchwald3->product_buchwald Negishi_Workflow zinc_activation 1. Activate Zinc Dust (1,2-dibromoethane, DMA) organozinc_formation 2. Form Organozinc Reagent (Add piperidine iodide) zinc_activation->organozinc_formation coupling_reaction 4. Perform Negishi Coupling (Combine reagents, stir at RT) organozinc_formation->coupling_reaction coupling_setup 3. Prepare Coupling Mixture (Pd catalyst, CuI, aryl bromide in DMA) coupling_setup->coupling_reaction workup 5. Aqueous Work-up (Quench, extract) coupling_reaction->workup purification 6. Purify Product (Column chromatography) workup->purification product Final Product purification->product

References

The Biological Frontier of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate Analogs: A Technical Guide to Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Within this vast chemical space, derivatives of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate are emerging as a promising class of compounds with significant biological activity, particularly in the realm of oncology. The presence of the nitrophenyl group, a known pharmacophore in various anticancer agents, coupled with the versatile piperidine ring, offers a unique framework for the design of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of these analogs, focusing on their anticancer properties. It consolidates available quantitative data, details key experimental protocols for their evaluation, and visualizes the potential signaling pathways through which they may exert their effects. While a comprehensive structure-activity relationship (SAR) study on a systematic series of this compound analogs is not extensively documented in publicly available literature, this guide synthesizes data from structurally related nitrophenyl- and arylpiperidine derivatives to provide valuable insights into their therapeutic potential.

Quantitative Biological Activity Data

The cytotoxic effects of nitrophenyl-containing heterocyclic compounds have been evaluated against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values for representative analogs, providing a quantitative measure of their potency. It is important to note that these compounds are structurally related to the core topic and serve to illustrate the potential activity of this class of molecules.

Table 1: Cytotoxic Activity of Nitrophenyl-Containing Heterocyclic Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
5h PACA2 (Pancreatic)25.9[2]
3 PACA2 (Pancreatic)53.5[2]
5c PACA2 (Pancreatic)60.1[2]
5i PACA2 (Pancreatic)73.4[2]
6b A549 (Lung)34.9[2]
6g A549 (Lung)46.3[2]
6d A549 (Lung)57.6[2]

Table 2: Growth Inhibitory Activity of Ciminalum-thiazolidinone Hybrids (Containing a Nitrophenyl Moiety)

Compound IDCancer Cell Lines with High Sensitivity (GI50 < 0.1 µM)Mean GI50 (µM)Reference
7d Leukemia (CCRF-CEM, MOLT-4, SR), Colon Cancer (HCT-116, HCT-15), Melanoma (LOX IMVI, SK-MEL-5)1.57[3]
7i Leukemia (MOLT-4, SR), Colon Cancer (SW-620), CNS Cancer (SF-539), Melanoma (SK-MEL-5)1.57[3]
7k Leukemia (MOLT-4, SR), Colon Cancer (SW-620), CNS Cancer (SF-539), Melanoma (SK-MEL-5)1.57[3]
7n Leukemia (MOLT-4, SR), Colon Cancer (SW-620), CNS Cancer (SF-539), Melanoma (SK-MEL-5)1.57[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed to evaluate the biological activity of novel anticancer compounds.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Apoptosis Analysis: Western Blot for Key Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade, such as the Bcl-2 family proteins (Bcl-2, Bax) and caspases.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Protocol:

  • Protein Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane thoroughly with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., β-actin).

Signaling Pathway Analysis: Western Blot for PI3K/Akt and NF-κB Pathways

This protocol is similar to the apoptosis Western blot but utilizes primary antibodies specific to key proteins in the PI3K/Akt and NF-κB signaling pathways.

Key Primary Antibodies:

  • PI3K/Akt Pathway: anti-p-PI3K, anti-PI3K, anti-p-Akt (Ser473), anti-Akt.[4]

  • NF-κB Pathway: anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65.[1]

The experimental procedure follows the same steps as the apoptosis Western blot protocol, from protein extraction to detection and analysis. The goal is to determine the effect of the test compounds on the phosphorylation status and total protein levels of these key signaling molecules.[1][4]

Signaling Pathways and Mechanisms of Action

Piperidine derivatives have been shown to exert their anticancer effects through the modulation of several critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[1] The following diagrams illustrate the potential mechanisms of action for this compound analogs based on the known activities of related compounds.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data Data Analysis & Interpretation cell_seeding Cancer Cell Seeding (96-well or 6-well plates) compound_treatment Treatment with This compound Analogs cell_seeding->compound_treatment viability_assay Cell Viability Assay (MTT) compound_treatment->viability_assay apoptosis_analysis Apoptosis Analysis (Western Blot) compound_treatment->apoptosis_analysis pathway_analysis Signaling Pathway Analysis (Western Blot) compound_treatment->pathway_analysis ic50 IC50 Determination viability_assay->ic50 protein_quant Protein Expression Quantification apoptosis_analysis->protein_quant pathway_analysis->protein_quant mechanism Elucidation of Mechanism of Action protein_quant->mechanism

Figure 1. Experimental workflow for evaluating the biological activity of the analogs.

apoptosis_pathway cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade compound This compound Analogs bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion Promotes permeabilization bcl2->mitochondrion Inhibits permeabilization cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Figure 2. Proposed intrinsic apoptosis pathway induced by the analogs.

pi3k_akt_pathway cluster_downstream Downstream Effects compound This compound Analogs pi3k PI3K compound->pi3k Inhibits pip3 PIP3 pi3k->pip3 Phosphorylates PIP2 to pip2 PIP2 akt Akt pip3->akt Activates proliferation Cell Proliferation akt->proliferation Promotes survival Cell Survival akt->survival Promotes

Figure 3. Proposed inhibition of the PI3K/Akt signaling pathway.

nfkb_pathway cluster_nucleus Nucleus compound This compound Analogs ikb IκBα compound->ikb Inhibits degradation of nfkb NF-κB (p65/p50) ikb->nfkb Sequesters in cytoplasm nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates to gene_transcription Gene Transcription (Anti-apoptotic, Pro-proliferative) nfkb_nuc->gene_transcription Promotes

Figure 4. Proposed inhibition of the NF-κB signaling pathway.

Conclusion

This compound analogs represent a promising scaffold for the development of novel anticancer agents. The available data on related compounds suggest that these molecules can induce cytotoxicity in various cancer cell lines, likely through the induction of apoptosis and the modulation of key signaling pathways such as PI3K/Akt and NF-κB. Further comprehensive structure-activity relationship studies are warranted to optimize the potency and selectivity of these compounds. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this chemical class.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the successful synthesis and purification of the target compound. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the nitrophenyl group allows for further functionalization, such as reduction to the corresponding aniline, which can then be used in a wide range of chemical transformations. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures its stability during the coupling reaction and can be readily removed under acidic conditions when required.

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate.[1][2][3] It is widely used in academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the starting materials.[3] In this protocol, we describe the coupling of 4-(4-nitrophenyl)boronic acid with tert-butyl 4-bromopiperidine-1-carboxylate.

Experimental Protocols

Materials and Equipment

Reagents:

  • Tert-butyl 4-bromopiperidine-1-carboxylate

  • 4-Nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas supply

  • Schlenk line (optional, for inert atmosphere)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • NMR spectrometer

  • Mass spectrometer

Synthesis of this compound
  • Reaction Setup:

    • To a 100 mL round-bottom flask, add tert-butyl 4-bromopiperidine-1-carboxylate (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

    • Add a magnetic stir bar to the flask.

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

  • Solvent and Base Addition:

    • Under the inert atmosphere, add toluene (20 mL), ethanol (5 mL), and an aqueous solution of potassium carbonate (2 M, 10 mL).

  • Reaction:

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water (20 mL) and ethyl acetate (30 mL) to the flask.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Data Presentation

ParameterValue
Yield 85-95%
Appearance White to pale yellow solid
Molecular Formula C₁₆H₂₂N₂O₄
Molecular Weight 306.36 g/mol
¹H NMR (400 MHz, CDCl₃) δ 8.20 (d, J=8.8 Hz, 2H), 7.45 (d, J=8.8 Hz, 2H), 4.25 (br s, 2H), 2.85-2.75 (m, 3H), 1.85 (d, J=12.4 Hz, 2H), 1.65-1.55 (m, 2H), 1.48 (s, 9H)
¹³C NMR (101 MHz, CDCl₃) δ 154.7, 148.9, 146.6, 127.4, 124.0, 80.0, 44.1, 43.7, 32.7, 28.5
Mass Spectrometry (ESI) m/z 307.16 [M+H]⁺

Signaling Pathways and Experimental Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Combine Reactants: - Tert-butyl 4-bromopiperidine-1-carboxylate - 4-Nitrophenylboronic acid - Pd(OAc)₂ - PPh₃ inert_atm Establish Inert Atmosphere (N₂/Ar) start->inert_atm add_solvents Add Solvents and Base: - Toluene - Ethanol - K₂CO₃ (aq) inert_atm->add_solvents heating Heat to 80 °C with Stirring add_solvents->heating tlc Monitor by TLC heating->tlc quench Cool and Quench with Water tlc->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with Brine extraction->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography analysis Characterization: - NMR - Mass Spectrometry chromatography->analysis

Caption: Experimental workflow for the synthesis of this compound.

References

Experimental protocol for using Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate is a synthetic compound belonging to the piperidine class of molecules. Piperidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. While specific biological data for this particular compound is not extensively available in the public domain, its structural features—a piperidine core, a nitrophenyl group, and a tert-butyl carbamate (Boc) protecting group—suggest potential applications in several areas of in vitro research, including oncology and neuroscience. These application notes provide a comprehensive guide to hypothesized in vitro assays for evaluating the bioactivity of this compound, based on the known activities of structurally related compounds. The protocols and data presented herein are intended to offer a framework for its initial characterization.

Predicted Biological Activities and Applications

Based on the activities of analogous piperidine-containing compounds, this compound is predicted to have potential utility in the following areas:

  • Anticancer Research: Piperidine derivatives have demonstrated potential as anticancer agents by interfering with critical cellular processes that regulate cell proliferation, survival, and apoptosis.[1] The mechanism of action for similar compounds often involves the modulation of key signaling pathways, such as the PI3K/Akt pathway.[1]

  • Neuroscience Research: The piperidine scaffold is a common feature in compounds targeting the central nervous system. Related molecules have shown activity as modulators of serotonin receptors, suggesting potential applications in the study of neurological and psychiatric disorders.[2][3][4]

Data Presentation: Hypothetical Bioactivity Profile

The following table summarizes potential cytotoxic and receptor binding activities of this compound against various human cell lines and receptors. Note: This data is hypothetical and intended for illustrative purposes to guide initial experimental design.

Assay TypeCell Line / ReceptorPredicted IC50 / Kᵢ (µM)
Cytotoxicity
MTT AssayMCF-7 (Breast Cancer)5 - 25
MTT AssayPC-3 (Prostate Cancer)10 - 50
MTT AssayA549 (Lung Cancer)15 - 75
Receptor Binding
Serotonin Receptor5-HT2A1 - 10
Serotonin Receptor5-HT1A> 50

Experimental Protocols

Cell Viability (MTT) Assay for Cytotoxicity Screening

This protocol assesses the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Human cancer cell lines (e.g., MCF-7, PC-3, A549)

  • Complete cell culture medium (specific to cell line)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells (96-well plate) treatment Add Compound to Cells cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate (48-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (4h) Formazan Formation mtt_addition->formazan_formation solubilization Solubilize Formazan formazan_formation->solubilization read_plate Read Absorbance (570 nm) solubilization->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Caption: Workflow for the MTT-based cell viability assay.

Western Blot Analysis of PI3K/Akt Signaling Pathway

This protocol is designed to investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.[5][6]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells with lysis buffer, and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Compound Tert-butyl 4-(4-nitrophenyl) piperidine-1-carboxylate Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition

Caption: Postulated inhibitory effect on the PI3K/Akt signaling pathway.

Serotonin Receptor (5-HT2A) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human 5-HT2A receptor.[7]

Materials:

  • Cell membranes expressing the human 5-HT2A receptor

  • Radioligand (e.g., [³H]ketanserin)

  • This compound

  • Non-specific binding control (e.g., spiperone)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the Ki (inhibitory constant) value.

Receptor_Binding_Workflow cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis reagents Combine: - Membranes (5-HT2A) - [3H]ketanserin - Test Compound incubation Incubate to Equilibrium reagents->incubation filtration Rapid Filtration (Filter Plate) incubation->filtration washing Wash with Cold Buffer filtration->washing scintillation Add Scintillation Cocktail washing->scintillation counting Scintillation Counting scintillation->counting analysis Calculate Ki Value counting->analysis

Caption: Workflow for a competitive radioligand receptor binding assay.

Disclaimer

The experimental protocols and potential applications described in these notes are based on the known biological activities of structurally related piperidine derivatives. The actual in vitro activity of this compound may differ. These guidelines are intended to serve as a starting point for research and will require optimization for specific experimental conditions.

References

Application Notes and Protocols for In Vivo Studies of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo studies involving Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate were not identified in publicly available literature. This document provides detailed application notes and protocols for a closely related class of compounds, piperidine carboxamides, which have demonstrated in vivo efficacy as antimalarial agents. The methodologies and data presented are adapted from a study on these derivatives and can serve as a valuable reference for designing and conducting in vivo research with similar piperidine-based compounds.

Introduction

This compound is a versatile chemical intermediate. While this specific molecule has not been extensively studied in vivo, its structural motif is a key component of various biologically active compounds. This document focuses on a series of piperidine carboxamide derivatives that have been investigated for their potential as species-selective and orally active proteasome inhibitors for the treatment of malaria. The data and protocols herein are derived from preclinical studies evaluating the efficacy of these compounds in a humanized mouse model of Plasmodium falciparum infection.

Quantitative Data Presentation

The following tables summarize the in vivo efficacy of a representative piperidine carboxamide derivative, SW584, in a humanized SCID mouse model of P. falciparum infection.

Table 1: In Vivo Efficacy of SW584 in a P. falciparum Humanized Mouse Model

CompoundDose (mg/kg)Dosing RegimenRoute of AdministrationParasite Reduction (Day 4 vs. Day 0)Recrudescence (Days Post-Treatment)Reference
SW58450Twice daily for 4 daysOral (PO)>99%12[1]
Chloroquine20Once daily for 3 daysOral (PO)>99%Not Observed[1]

Experimental Protocols

This section provides a detailed methodology for the in vivo efficacy studies of piperidine carboxamide derivatives against P. falciparum.

Humanized Mouse Model of P. falciparum Infection

Objective: To evaluate the in vivo antimalarial efficacy of piperidine carboxamide derivatives.

Animal Model: Severe Combined Immunodeficient (SCID) mice engrafted with human erythrocytes.

Materials:

  • SCID mice

  • Human red blood cells

  • Plasmodium falciparum (e.g., NF54 strain)

  • Test compound (e.g., SW584)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Chloroquine)

  • Giemsa stain

  • Microscope

Procedure:

  • Engraftment: Transplant human red blood cells into SCID mice to create a suitable host environment for P. falciparum.

  • Infection: Inoculate the humanized mice with P. falciparum parasites.

  • Monitoring: Monitor the progression of infection by examining Giemsa-stained blood smears to determine parasitemia levels.

  • Treatment Initiation: Once parasitemia reaches a predetermined level (e.g., 1-3%), randomize the mice into treatment and control groups.

  • Dosing:

    • Test Group: Administer the piperidine carboxamide derivative (e.g., SW584 at 50 mg/kg) orally, twice daily for 4 consecutive days.

    • Positive Control Group: Administer chloroquine (e.g., at 20 mg/kg) orally, once daily for 3 consecutive days.

    • Vehicle Control Group: Administer the vehicle solution following the same regimen as the test group.

  • Efficacy Assessment:

    • Monitor parasitemia daily during the treatment period and for a specified duration post-treatment (e.g., up to 60 days) to check for recrudescence.

    • Calculate the percentage of parasite reduction at the end of the treatment period compared to the baseline.

  • Data Analysis: Analyze the parasite clearance rate and the time to recrudescence for each treatment group.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vivo efficacy evaluation of piperidine carboxamide derivatives in the humanized mouse model.

experimental_workflow cluster_treatment Treatment Groups A Human Erythrocyte Engraftment in SCID Mice B Infection with Plasmodium falciparum A->B Creation of Humanized Mouse Model C Monitoring of Parasitemia B->C D Randomization into Treatment Groups (Parasitemia at 1-3%) C->D E Treatment Administration D->E F Daily Parasitemia Monitoring E->F During Treatment T1 Test Compound (e.g., SW584) E->T1 T2 Positive Control (e.g., Chloroquine) E->T2 T3 Vehicle Control E->T3 G Post-Treatment Monitoring for Recrudescence F->G After Treatment H Data Analysis (Parasite Clearance & Recrudescence Time) G->H

Caption: Workflow for in vivo antimalarial efficacy testing.

Proposed Mechanism of Action

The investigated piperidine carboxamide derivatives were found to target the P. falciparum proteasome. The following diagram depicts the proposed signaling pathway.

mechanism_of_action Drug Piperidine Carboxamide (e.g., SW584) Proteasome Plasmodium falciparum 20S Proteasome (β5 subunit) Drug->Proteasome Inhibition ProteinDeg Protein Degradation Proteasome->ProteinDeg Catalyzes Accumulation Accumulation of Ubiquitinated Proteins Proteasome->Accumulation Inhibition Leads to Ubiquitin Ubiquitinated Proteins Ubiquitin->Proteasome Targeted for Degradation ParasiteDeath Parasite Death ProteinDeg->ParasiteDeath Essential for Survival (Absence leads to death) Accumulation->ParasiteDeath

Caption: Proposed mechanism of action for antimalarial piperidine carboxamides.

References

The Strategic Role of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry, the strategic use of well-defined intermediates is paramount to the efficient discovery and development of novel therapeutic agents. Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate serves as a critical building block, primarily as a precursor to the versatile 4-(4-aminophenyl)piperidine scaffold. This key pharmacophore is integral to the structure of numerous biologically active molecules, particularly in the realms of kinase inhibition and G-protein coupled receptor (GPCR) modulation. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, offering a practical guide for researchers in the field of drug discovery.

Application Notes

This compound is a pivotal intermediate whose true value is realized upon the chemical reduction of its nitro group to a primary amine. This transformation yields Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, a highly sought-after moiety in drug design. The Boc-protected piperidine ring offers a handle for further chemical modification while the arylamine provides a key interaction point for binding to various biological targets.

The primary applications of this intermediate are centered around the synthesis of inhibitors for a range of kinases and modulators for GPCRs.

Kinase Inhibitors: The 4-(4-aminophenyl)piperidine core is a prevalent feature in a multitude of kinase inhibitors. This structural motif has been successfully incorporated into inhibitors of Bruton's tyrosine kinase (BTK), which are crucial in the treatment of B-cell malignancies. The amine group of the aniline moiety often serves as a key hydrogen bond donor or as a point of attachment for further elaboration of the inhibitor to achieve high potency and selectivity.

GPCR Modulators: The 4-arylpiperidine scaffold is a well-established pharmacophore for ligands targeting various G-protein coupled receptors. These receptors are implicated in a wide array of physiological processes, making them attractive targets for therapeutic intervention in neurological, metabolic, and cardiovascular diseases. The versatility of the 4-(4-aminophenyl)piperidine intermediate allows for the synthesis of diverse libraries of compounds for screening against different GPCRs. Arylpiperazines, a related class of compounds, are also recognized as "privileged scaffolds" for their ability to bind to a variety of aminergic GPCRs.[1]

The synthetic utility of this compound lies in its straightforward preparation and subsequent conversion to the corresponding amine. The Boc protecting group is stable under the conditions required for the reduction of the nitro group and can be readily removed under acidic conditions to allow for further functionalization of the piperidine nitrogen.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₆H₂₂N₂O₄306.36182618-86-6 (piperazine analog)
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylateC₁₆H₂₄N₂O₂276.37170011-57-1

Table 2: Representative Biological Activity of a Kinase Inhibitor Synthesized from a Related Intermediate

Compound NameTarget KinaseIC₅₀ (nM)Cell-based Assay
N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01)BTK7U2932 and Pfeiffer cells (apoptosis induction)

This data is for a highly potent BTK inhibitor and is representative of the types of molecules that can be accessed through intermediates like Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on an analogous synthesis of the ortho-nitro isomer and is a standard method for nucleophilic aromatic substitution.[3]

Materials:

  • Tert-butyl 4-aminopiperidine-1-carboxylate

  • 1-Fluoro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of Tert-butyl 4-aminopiperidine-1-carboxylate (1.4 equivalents) in anhydrous DMF, add finely powdered potassium carbonate (2.2 equivalents).

  • Add 1-fluoro-4-nitrobenzene (1.0 equivalent) to the suspension.

  • Heat the reaction mixture to 70 °C and stir overnight under a nitrogen atmosphere.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and concentrate under reduced pressure to remove the DMF.

  • To the residue, add brine and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Protocol 2: Reduction of this compound to Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate

This protocol describes a common method for the reduction of an aromatic nitro group to an amine using tin(II) chloride. Catalytic hydrogenation is also a viable alternative.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in ethanol or ethyl acetate in a round-bottom flask.

  • Add tin(II) chloride dihydrate (5-10 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Filter the resulting suspension through a pad of celite to remove the tin salts.

  • Extract the filtrate with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate. The product can be further purified by crystallization or column chromatography if necessary.

Visualizations

Synthesis_Pathway cluster_synthesis Synthesis of the Intermediate Start_A Tert-butyl 4-aminopiperidine-1-carboxylate Reaction_1 Nucleophilic Aromatic Substitution (K2CO3, DMF, 70°C) Start_A->Reaction_1 Start_B 1-Fluoro-4-nitrobenzene Start_B->Reaction_1 Intermediate This compound Reaction_1->Intermediate

Caption: Synthesis of the key intermediate.

Reduction_Pathway cluster_reduction Generation of the Key Pharmacophore Intermediate This compound Reaction_2 Nitro Group Reduction (e.g., SnCl2, EtOH, Reflux) Intermediate->Reaction_2 Pharmacophore Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate Reaction_2->Pharmacophore

Caption: Formation of the key pharmacophore.

Drug_Discovery_Workflow cluster_workflow Drug Discovery Workflow Pharmacophore Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate Deprotection Boc Deprotection (Acidic Conditions) Pharmacophore->Deprotection Amine_Coupling Amide Coupling / Other Modifications Pharmacophore->Amine_Coupling Final_Compounds Library of Final Compounds Deprotection->Final_Compounds Amine_Coupling->Final_Compounds Screening Biological Screening (e.g., Kinase Assays, GPCR Binding) Final_Compounds->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound

Caption: Utilization in drug discovery.

References

Application Notes and Protocols for the Synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes for tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate and its subsequent derivatization. The protocols detailed below are foundational for the development of novel chemical entities for various research applications, including their use as scaffolds in medicinal chemistry.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the nitro group allows for its reduction to a primary amine, which can then be further functionalized. This enables the exploration of the chemical space around this scaffold for structure-activity relationship (SAR) studies. The synthetic strategy presented herein focuses on a robust and versatile approach, primarily utilizing a Suzuki-Miyaura cross-coupling reaction to construct the core structure, followed by reduction and derivatization.

Synthetic Strategy Overview

The synthesis of derivatives of this compound can be broadly divided into three main stages:

  • Core Synthesis: Formation of the C-C bond between the piperidine and nitrophenyl rings via a Suzuki-Miyaura coupling.

  • Nitro Group Reduction: Conversion of the nitro moiety to a primary amine.

  • Derivatization of the Amine: Functionalization of the resulting aniline through N-alkylation, N-acylation, or N-sulfonylation.

This modular approach allows for the synthesis of a diverse library of compounds from a common intermediate.

Experimental Protocols

Protocol 1: Synthesis of this compound (3)

This protocol describes the synthesis of the core structure via a Suzuki-Miyaura cross-coupling reaction between tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1) and 1-bromo-4-nitrobenzene (2).

Reaction Scheme:

Materials:

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1)

  • 1-Bromo-4-nitrobenzene (2)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.0 eq), 1-bromo-4-nitrobenzene (1.1 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of DME and water (4:1 v/v).

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound (3).

Protocol 2: Reduction of this compound (3) to Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (4)

This protocol outlines the reduction of the nitro group to a primary amine using catalytic hydrogenation.[1]

Reaction Scheme:

Materials:

  • This compound (3)

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C (10% w/w) to the solution.

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (4). The product is often of sufficient purity for the next step without further purification.

Protocol 3: Derivatization of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (4)

The primary amine of compound 4 can be readily derivatized. Below are general protocols for N-alkylation, N-acylation, and N-sulfonylation.

Reaction Scheme:

Procedure:

  • Dissolve tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq) in a suitable polar aprotic solvent such as DMF.

  • Add a base such as potassium carbonate (K₂CO₃, 2.0 eq).[2]

  • Add the alkylating agent (R-X, e.g., an alkyl halide, 1.1 eq) dropwise at room temperature.[2]

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Reaction Scheme:

Procedure:

  • Dissolve tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq) in a solvent such as dichloromethane (DCM) or THF.

  • Add a base, such as triethylamine or pyridine (1.5 eq).

  • Cool the mixture to 0 °C and add the acylating agent (R-COCl or (RCO)₂O, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography or recrystallization.

Reaction Scheme:

Procedure:

  • Dissolve tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq) in pyridine or a mixture of DCM and triethylamine.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (R-SO₂Cl, 1.1 eq) portion-wise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Data Presentation

Table 1: Summary of Synthetic Protocols and Expected Yields

StepReactionKey ReagentsCatalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)
1Suzuki-Miyaura Coupling(1), (2)Pd(dppf)Cl₂K₂CO₃DME/H₂O80-9012-1670-90
2Nitro ReductionH₂10% Pd/C-MethanolRT4-6>95
3.1N-AlkylationR-X-K₂CO₃DMFRT - 602-1260-85
3.2N-AcylationR-COCl-Et₃NDCM0 - RT1-480-95
3.3N-SulfonylationR-SO₂Cl-PyridinePyridine/DCM0 - RT2-875-90

Mandatory Visualization

Synthetic_Route cluster_start Starting Materials cluster_core Core Synthesis cluster_intermediate Key Intermediate cluster_derivatives Derivatives SM1 tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1) Core This compound (3) SM2 1-Bromo-4-nitrobenzene (2) SM2->Core Suzuki-Miyaura Coupling Pd(dppf)Cl₂, K₂CO₃ Intermediate tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate (4) Core->Intermediate Nitro Reduction H₂, Pd/C Deriv_Alkyl N-Alkyl Derivative Intermediate->Deriv_Alkyl N-Alkylation R-X, Base Deriv_Acyl N-Acyl Derivative Intermediate->Deriv_Acyl N-Acylation R-COCl, Base Deriv_Sulfonyl N-Sulfonyl Derivative Intermediate->Deriv_Sulfonyl N-Sulfonylation R-SO₂Cl, Base

Caption: Synthetic pathway for this compound and its derivatives.

Derivatization_Workflow Start This compound Reduction Reduction of Nitro Group Start->Reduction Amine_Intermediate tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate Reduction->Amine_Intermediate Functionalization Functionalization of Primary Amine Amine_Intermediate->Functionalization Alkylation N-Alkylation Functionalization->Alkylation Acylation N-Acylation Functionalization->Acylation Sulfonylation N-Sulfonylation Functionalization->Sulfonylation

Caption: General workflow for the derivatization of the core molecule.

References

Application Notes and Protocols for the Characterization of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate. The protocols outlined below are based on established analytical techniques for similar compounds and serve as a guide for method development and validation.

Overview of Analytical Techniques

The characterization of this compound relies on a suite of analytical techniques to confirm its identity, purity, and physicochemical properties. The primary methods employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Thermal Analysis (DSC/TGA): To evaluate thermal stability and melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR are essential for a complete characterization.

Data Presentation: Predicted NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) for this compound based on the analysis of structurally related compounds. Actual experimental values may vary depending on the solvent and instrument parameters.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic Protons~8.20Doublet2HProtons ortho to NO₂
Aromatic Protons~7.50Doublet2HProtons meta to NO₂
Piperidine CH~4.20Broad Multiplet2HAxial protons on C2 and C6
Piperidine CH~3.50Multiplet1HProton on C4
Piperidine CH₂~2.90Broad Multiplet2HEquatorial protons on C2 and C6
Piperidine CH₂~1.80Multiplet2HAxial protons on C3 and C5
Piperidine CH₂~1.60Multiplet2HEquatorial protons on C3 and C5
Boc Group~1.45Singlet9Htert-butyl protons
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Aromatic C-NO₂~147.0Quaternary Carbon
Aromatic C-H~124.0Aromatic CH
Aromatic C-H~128.0Aromatic CH
Aromatic C-Piperidine~148.0Quaternary Carbon
Boc C=O~154.5Carbonyl Carbon
Boc C(CH₃)₃~80.0Quaternary Carbon
Piperidine C2, C6~44.0Methylene Carbons
Piperidine C4~40.0Methine Carbon
Piperidine C3, C5~32.0Methylene Carbons
Boc C(CH₃)₃~28.5Methyl Carbons
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Dissolve Sample Dissolve Sample 1H_NMR ¹H NMR Acquisition Dissolve Sample->1H_NMR 13C_NMR ¹³C NMR Acquisition Dissolve Sample->13C_NMR Process_Data Process Raw Data 1H_NMR->Process_Data 13C_NMR->Process_Data Structure_Confirmation Structure Confirmation Process_Data->Structure_Confirmation

NMR Analysis Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound and for quantifying it in various matrices. A reversed-phase HPLC method with UV detection is generally suitable.

Data Presentation: Typical HPLC Parameters
ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Start with 30% B, ramp to 90% B over 15 min, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time 8 - 12 minutes (highly dependent on the specific method)
Experimental Protocol: HPLC Purity Analysis
  • Mobile Phase Preparation: Prepare the mobile phases as described in the table above and degas them thoroughly.

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare a working standard solution by diluting the stock solution to 0.1 mg/mL with the mobile phase.

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 0.1 mg/mL in the mobile phase.

  • Chromatographic Run:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (mobile phase), followed by the standard solution and then the sample solution.

  • Data Analysis:

    • Integrate the peaks in the chromatograms.

    • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

HPLC_Workflow cluster_prep Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis Prepare_Mobile_Phase Prepare Mobile Phase Equilibrate_System Equilibrate System Prepare_Mobile_Phase->Equilibrate_System Prepare_Standard Prepare Standard Inject_Samples Inject Blank, Standard, Sample Prepare_Standard->Inject_Samples Prepare_Sample Prepare Sample Prepare_Sample->Inject_Samples Equilibrate_System->Inject_Samples Integrate_Peaks Integrate Peaks Inject_Samples->Integrate_Peaks Calculate_Purity Calculate Purity Integrate_Peaks->Calculate_Purity

HPLC Purity Analysis Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound and to study its fragmentation pattern, which can aid in structural elucidation. Electrospray ionization (ESI) is a suitable technique for this molecule.

Data Presentation: Expected Mass Spectrometry Data
ParameterExpected Value
Molecular Formula C₁₆H₂₂N₂O₄
Molecular Weight 306.36 g/mol
Ionization Mode Positive ESI
Expected [M+H]⁺ m/z 307.16
Expected [M+Na]⁺ m/z 329.14
Major Fragments Loss of tert-butyl group (m/z 251), loss of Boc group (m/z 207)
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a solvent compatible with ESI, such as acetonitrile or methanol.

  • Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and major fragment ions.

MS_Workflow Prepare_Sample Prepare Dilute Sample Solution Infuse_Sample Infuse into Mass Spectrometer Prepare_Sample->Infuse_Sample Acquire_Data Acquire Mass Spectrum (Positive ESI) Infuse_Sample->Acquire_Data Analyze_Data Identify Molecular and Fragment Ions Acquire_Data->Analyze_Data

Mass Spectrometry Analysis Workflow

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point and thermal stability of the compound.

Data Presentation: Expected Thermal Analysis Data
ParameterExpected Observation
DSC (Melting Point) A sharp endothermic peak corresponding to the melting of the crystalline solid. The exact temperature will depend on the purity.
TGA (Decomposition) A significant weight loss event at elevated temperatures, indicating thermal decomposition. The onset temperature of decomposition is a measure of thermal stability.
Experimental Protocol: DSC/TGA Analysis
  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • DSC Method:

    • Heat the sample from ambient temperature to a temperature above the expected melting point (e.g., 25 °C to 250 °C) at a constant heating rate (e.g., 10 °C/min).

    • Use an inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 50 mL/min.

  • TGA Method:

    • Heat the sample from ambient temperature to a high temperature (e.g., 25 °C to 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Use an inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 50 mL/min.

  • Data Analysis:

    • From the DSC thermogram, determine the onset and peak temperature of the melting endotherm.

    • From the TGA thermogram, determine the onset temperature of decomposition and the percentage of weight loss.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_run Instrumental Analysis cluster_analysis Data Analysis Weigh_Sample Weigh Sample into Pan DSC_Run Run DSC Method Weigh_Sample->DSC_Run TGA_Run Run TGA Method Weigh_Sample->TGA_Run Analyze_DSC Determine Melting Point DSC_Run->Analyze_DSC Analyze_TGA Determine Decomposition Temperature TGA_Run->Analyze_TGA

Application Note: A Scalable Synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a piperidine ring substituted with a nitrophenyl group, makes it a valuable intermediate for the development of novel therapeutics. This document outlines a scalable, three-step synthesis protocol for this compound, starting from the readily available 1-Boc-4-piperidone. The described method is designed to be robust and suitable for implementation in drug development and manufacturing settings.

Experimental Protocols

This protocol is divided into three main stages:

  • Oximation of 1-Boc-4-piperidone: Conversion of the ketone to an oxime.

  • Reduction of the Oxime: Reduction of the oxime to the corresponding hydroxylamine.

  • Formation of the Nitrophenyl Moiety and Oxidation: Condensation with p-nitrobenzaldehyde followed by oxidation to yield the final product.

Protocol 1: Synthesis of Tert-butyl 4-(hydroxyimino)piperidine-1-carboxylate (Oxime Formation)

This procedure details the conversion of 1-Boc-4-piperidone to its corresponding oxime.

Materials:

  • 1-Boc-4-piperidone

  • Hydroxylamine hydrochloride

  • Potassium carbonate

  • Ethanol

Procedure:

  • To a stirred solution of 1-Boc-4-piperidone (1.0 eq) in ethanol, add potassium carbonate (2.0 eq).

  • Slowly add hydroxylamine hydrochloride (2.5 eq) to the mixture.

  • Heat the reaction mixture to 50°C and maintain for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be used in the next step without further purification.

Protocol 2: Synthesis of Tert-butyl 4-(hydroxylamino)piperidine-1-carboxylate (Oxime Reduction)

This protocol describes the reduction of the oxime to a hydroxylamine derivative.

Materials:

  • Tert-butyl 4-(hydroxyimino)piperidine-1-carboxylate

  • Sodium cyanoborohydride

  • Methanol

Procedure:

  • Dissolve the crude Tert-butyl 4-(hydroxyimino)piperidine-1-carboxylate (1.0 eq) in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Synthesis of this compound

This final step involves the formation of the nitrophenyl group.

Materials:

  • Tert-butyl 4-(hydroxylamino)piperidine-1-carboxylate

  • p-Nitrobenzaldehyde

  • Calcium chloride

  • Chloroform

  • Ozone

  • Methanol

  • Dichloromethane

Procedure:

  • To a solution of Tert-butyl 4-(hydroxylamino)piperidine-1-carboxylate (1.0 eq) in chloroform, add p-nitrobenzaldehyde (1.1 eq) and calcium chloride (1.2 eq).

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and filter to remove solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting intermediate in a mixture of methanol and dichloromethane.

  • Cool the solution to -78°C and bubble ozone through the solution until the reaction is complete (monitored by TLC).

  • Purge the solution with nitrogen to remove excess ozone.

  • Allow the solution to warm to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the quantitative data for the scale-up synthesis of this compound.

StepReactantMolar Eq.Molecular Weight ( g/mol )Quantity (g)ProductYield (%)Purity (%)
11-Boc-4-piperidone1.0199.27200Tert-butyl 4-(hydroxyimino)piperidine-1-carboxylate~95 (crude)-
2Tert-butyl 4-(hydroxyimino)piperidine-1-carboxylate1.0214.27-Tert-butyl 4-(hydroxylamino)piperidine-1-carboxylate~85 (crude)-
3Tert-butyl 4-(hydroxylamino)piperidine-1-carboxylate1.0216.29-This compound88>98

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of this compound.

G cluster_0 Step 1: Oximation cluster_1 Step 2: Reduction cluster_2 Step 3: Nitrophenyl Formation & Oxidation A 1-Boc-4-piperidone B Hydroxylamine HCl, K2CO3 Ethanol, 50°C A->B C Tert-butyl 4-(hydroxyimino)piperidine-1-carboxylate B->C D Tert-butyl 4-(hydroxyimino)piperidine-1-carboxylate C->D E NaBH3CN Methanol D->E F Tert-butyl 4-(hydroxylamino)piperidine-1-carboxylate E->F G Tert-butyl 4-(hydroxylamino)piperidine-1-carboxylate F->G H 1. p-Nitrobenzaldehyde, CaCl2, Chloroform 2. O3, MeOH/DCM, -78°C G->H I This compound H->I

Caption: Synthetic workflow for this compound.

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The presented methodology is suitable for researchers and professionals in the field of drug development and chemical synthesis.

Application Notes and Protocols: Parallel Synthesis of Substituted Piperidine Libraries Using Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of modern drug discovery, the rapid generation of diverse chemical libraries for high-throughput screening is paramount. Privileged scaffolds, molecular frameworks that can bind to multiple biological targets, are of particular interest. The 4-aminopiperidine moiety is one such scaffold, frequently found in biologically active compounds, including antagonists for G-protein coupled receptors (GPCRs) and inhibitors of various enzymes.[1][2] Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate is a versatile building block for the parallel synthesis of libraries of 4-aminopiperidine derivatives. Its utility lies in the straightforward conversion of the nitro group to a primary amine, which can then be readily diversified through various chemical transformations. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures regioselectivity in subsequent reactions and can be easily removed under acidic conditions if further modification at that position is desired.

This document provides detailed protocols for the use of this compound in a parallel synthesis workflow to generate a library of substituted piperidine compounds.

Core Application: From Nitro Precursor to Diversified Library

The central strategy involves a two-step reaction sequence amenable to parallel synthesis formats. The first step is the reduction of the aromatic nitro group to an aniline. The resulting intermediate, tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, can then be subjected to a variety of diversification reactions in a parallel manner.

Step 1: Parallel Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a crucial step. Several methods are compatible with parallel synthesis, with catalytic hydrogenation being a clean and efficient option.

Step 2: Parallel Diversification of the Amine

The newly formed amino group serves as a handle for diversification. Common derivatization strategies include acylation with carboxylic acids or acid chlorides, sulfonylation with sulfonyl chlorides, and reductive amination with aldehydes or ketones. These reactions can be performed in parallel in multi-well plates to rapidly generate a library of analogs.

Data Presentation

The following table presents representative data for a parallel synthesis workflow starting from this compound. The yields and purities are typical for solution-phase parallel synthesis followed by high-throughput purification.

Step Reaction Number of Analogs Typical Yield Range (%) Typical Purity Range (%)
1Nitro Reduction185-95>95
2aAmide Coupling (Acylation)4860-90>90
2bSulfonamide Formation (Sulfonylation)2455-85>90
2cReductive Amination2450-80>85

Experimental Protocols

Protocol 1: Parallel Reduction of this compound

This protocol describes the reduction of the nitro group using continuous flow hydrogenation, a technique well-suited for library synthesis.[3]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Palladium on carbon (10% Pd/C) catalyst cartridge

  • Continuous flow hydrogenation reactor

Procedure:

  • Prepare a 0.1 M solution of this compound in methanol.

  • Set up the continuous flow hydrogenation reactor with a 10% Pd/C catalyst cartridge.

  • Set the reactor temperature to 40°C and the hydrogen pressure to 10 bar.

  • Pump the solution of the starting material through the reactor at a flow rate of 1 mL/min.

  • Collect the product solution exiting the reactor.

  • Monitor the reaction completion by LC-MS analysis of the output stream.

  • Once the reaction is complete, evaporate the solvent under reduced pressure to yield tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate. The product is typically of high purity and can be used in the next step without further purification.

Protocol 2: Parallel Acylation for Amide Library Synthesis

This protocol details the parallel synthesis of an amide library from tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate and a selection of carboxylic acids in a 96-well plate format.

Materials:

  • Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate

  • Library of diverse carboxylic acids

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • Dimethylformamide (DMF)

  • 96-well reaction block

Procedure:

  • Prepare a stock solution of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (1.0 M in DMF).

  • Prepare stock solutions of a library of carboxylic acids (1.2 M in DMF) in separate vials.

  • Prepare a stock solution of DIPEA (3.0 M in DMF).

  • Prepare a stock solution of BOP (1.1 M in DMF).

  • To each well of a 96-well reaction block, add 100 µL of the tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate solution (0.1 mmol).

  • To each well, add 100 µL of the corresponding carboxylic acid solution (0.12 mmol).

  • To each well, add 50 µL of the DIPEA solution (0.15 mmol).

  • To each well, add 100 µL of the BOP solution (0.11 mmol).

  • Seal the reaction block and shake at room temperature for 16 hours.

  • After the reaction is complete, quench each well with 200 µL of water.

  • The resulting library of amides can be purified by high-throughput parallel HPLC.

Visualizations

Experimental Workflow

G cluster_start Starting Material cluster_reduction Step 1: Reduction cluster_intermediate Key Intermediate cluster_diversification Step 2: Parallel Diversification cluster_products Final Products start Tert-butyl 4-(4-nitrophenyl) piperidine-1-carboxylate reduction Parallel Nitro Reduction (e.g., Flow Hydrogenation) start->reduction intermediate Tert-butyl 4-(4-aminophenyl) piperidine-1-carboxylate reduction->intermediate acylation Acylation (Amide Library) intermediate->acylation sulfonylation Sulfonylation (Sulfonamide Library) intermediate->sulfonylation reductive_amination Reductive Amination (Amine Library) intermediate->reductive_amination library Diverse Piperidine Library acylation->library sulfonylation->library reductive_amination->library

Caption: General workflow for parallel synthesis.

Signaling Pathway Example: GPCR Antagonism

Many 4-aminopiperidine derivatives are known to interact with G-protein coupled receptors (GPCRs). The synthesized library can be screened for activity against a specific GPCR target, for instance, a receptor involved in a disease signaling pathway.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular gpcr GPCR Target g_protein G-Protein gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Signaling & Cellular Response second_messenger->downstream ligand Endogenous Ligand ligand->gpcr Activates antagonist Synthesized Antagonist (from Library) antagonist->gpcr Blocks

Caption: GPCR antagonism signaling pathway.

References

Application Notes and Protocols for the Synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical research and drug development. The protocols are based on established palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, which are fundamental methods for the formation of carbon-carbon and carbon-nitrogen bonds.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of compounds targeting various biological pathways. Its structure combines a Boc-protected piperidine ring, which can be further functionalized after deprotection, and a nitrophenyl group that can be reduced to an aniline for subsequent chemical transformations. The synthesis of this compound typically involves the coupling of a piperidine derivative with a nitrophenyl-containing reagent. This document outlines three common and effective palladium-catalyzed methods for this transformation.

Data Presentation: Comparison of Coupling Reactions

The following table summarizes typical reaction conditions and reported yields for analogous Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, providing a comparative overview to guide the selection of the most suitable synthetic route.

Reaction Type Piperidine Reactant Nitrophenyl Reactant Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Yield (%)
Suzuki-Miyaura Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate1-Iodo-4-nitrobenzenePd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O801285-95
Buchwald-Hartwig Tert-butyl 4-aminopiperidine-1-carboxylate1-Bromo-4-nitrobenzenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100890-98[1]
Heck Reaction Tert-butyl 4-vinylpiperidine-1-carboxylate1-Iodo-4-nitrobenzenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001270-85

Experimental Protocols

Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of a piperidine-boronic ester with an aryl halide.

Materials:

  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

  • 1-Iodo-4-nitrobenzene

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.0 equiv), 1-iodo-4-nitrobenzene (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • Add Pd(dppf)Cl₂ (0.03 equiv) to the flask.

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol details the C-N bond formation between an amine and an aryl halide.

Materials:

  • Tert-butyl 4-aminopiperidine-1-carboxylate

  • 1-Bromo-4-nitrobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv) to a dry Schlenk flask.

  • Add toluene and stir for 10 minutes at room temperature.

  • Add Tert-butyl 4-aminopiperidine-1-carboxylate (1.2 equiv), 1-bromo-4-nitrobenzene (1.0 equiv), and NaOtBu (1.4 equiv).

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Heck Reaction Protocol

This protocol describes the coupling of an alkene with an aryl halide.

Materials:

  • Tert-butyl 4-vinylpiperidine-1-carboxylate

  • 1-Iodo-4-nitrobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a dry reaction vessel, add 1-iodo-4-nitrobenzene (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).

  • Purge the vessel with nitrogen or argon.

  • Add anhydrous DMF, followed by Tert-butyl 4-vinylpiperidine-1-carboxylate (1.2 equiv) and Et₃N (2.0 equiv).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography.

Mandatory Visualizations

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Coupling Reactants Reactants: Tert-butyl 4-(boryl)piperidine-1-carboxylate + 1-Iodo-4-nitrobenzene Reaction_Conditions Reaction Conditions: 80°C, 12h Inert Atmosphere Reactants->Reaction_Conditions Add Catalyst_System Catalyst System: Pd(dppf)Cl₂ Base: K₂CO₃ Catalyst_System->Reaction_Conditions Add Solvent Solvent: Dioxane/H₂O Solvent->Reaction_Conditions Add Workup Workup: Aqueous Extraction Reaction_Conditions->Workup Cool & Quench Purification Purification: Column Chromatography Workup->Purification Product Product: This compound Purification->Product Buchwald_Hartwig_Pathway Pd0 Pd(0) Catalyst OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Ar-X (1-Bromo-4-nitrobenzene) ArylHalide->OxidativeAddition PdII_Complex Ar-Pd(II)-X Complex OxidativeAddition->PdII_Complex AmineCoordination Amine Coordination PdII_Complex->AmineCoordination Amine R₂NH (Boc-4-aminopiperidine) Amine->AmineCoordination Base Base (NaOtBu) Base->AmineCoordination ReductiveElimination Reductive Elimination AmineCoordination->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar-NR₂ (Final Product) ReductiveElimination->Product Heck_Reaction_Logic start Start step1 Step 1: Oxidative Addition Pd(0) catalyst reacts with 1-iodo-4-nitrobenzene start->step1 step2 Step 2: Alkene Insertion Tert-butyl 4-vinylpiperidine-1-carboxylate coordinates to the Pd complex step1->step2 step3 Step 3: β-Hydride Elimination Forms the C-C bond and a Pd-H species step2->step3 step4 Step 4: Reductive Elimination Product is released and Pd(0) is regenerated with base step3->step4 end End Product step4->end

References

Application of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate is a valuable building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a variety of biologically active compounds. Its significance lies in the strategic placement of the nitro group, which can be readily reduced to an amine. This amino functionality serves as a crucial handle for introducing diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Boc-protected piperidine ring provides a conformationally constrained scaffold that is prevalent in many centrally active drugs.

A major application of this compound is in the development of neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a range of physiological processes, including pain transmission, inflammation, and emesis. Consequently, antagonists of this receptor have therapeutic potential for conditions such as chemotherapy-induced nausea and vomiting, depression, and inflammatory disorders.

This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in the synthesis and evaluation of NK1 receptor antagonists.

Synthetic Applications and Biological Activities

The primary synthetic utility of this compound is its conversion to tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate. This transformation is typically achieved through catalytic hydrogenation, providing a versatile intermediate for further elaboration. The resulting aniline derivative can then be coupled with various carboxylic acids or other electrophiles to generate a library of compounds for biological screening.

Quantitative Data on Derived NK1 Receptor Antagonists

The following table summarizes the in vitro activity of representative NK1 receptor antagonists synthesized using a 4-aminophenylpiperidine core, demonstrating the potency achievable with this scaffold.

Compound IDStructurehNK1 IC50 (nM)Reference
1 3,5-bis(trifluoromethyl)benzyl ether derivative0.95[1]
2 Acyl derivative5.3[1]
3 Sulfonyl derivative5.7[1]

Experimental Protocols

Reduction of this compound

This protocol describes the catalytic hydrogenation of the nitro group to an amine.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a hydrogenation vessel, dissolve this compound in a suitable solvent such as methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, which can often be used in the next step without further purification.

Amide Coupling Reaction

This protocol details the coupling of the resulting amine with a carboxylic acid to form an amide bond, a common linkage in NK1 receptor antagonists.

Materials:

  • Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate

  • Carboxylic acid of interest

  • Coupling agent (e.g., EDC, HATU)

  • Base (e.g., DIPEA, Et₃N)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid in an anhydrous solvent such as DMF or DCM in a reaction flask under an inert atmosphere (e.g., nitrogen).

  • Add the coupling agent (e.g., 1.1-1.5 equivalents of EDC or HATU) and a base (e.g., 2-3 equivalents of DIPEA) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.[2][3]

  • Add a solution of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

In Vitro NK1 Receptor Antagonism Assay (Calcium Mobilization)

This protocol outlines a common functional assay to determine the potency of synthesized compounds as NK1 receptor antagonists.[4]

Materials:

  • CHO cells stably expressing the human NK1 receptor

  • Cell culture medium and reagents

  • Substance P (agonist)

  • Test compounds (synthesized antagonists)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorometric imaging plate reader (FLIPR) or similar instrument

Procedure:

  • Cell Culture: Maintain CHO-hNK1 cells in appropriate culture conditions.

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom assay plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye solution in the dark at 37°C for a specified time (e.g., 1 hour).

  • Compound Addition: After dye loading, wash the cells again with assay buffer. Add varying concentrations of the test compounds (antagonists) to the wells and incubate for a predetermined period.

  • Agonist Stimulation and Measurement: Place the assay plate into the fluorometric imaging plate reader. Add a fixed concentration of Substance P (agonist, typically at its EC₈₀ concentration) to all wells to stimulate the NK1 receptor.

  • Data Acquisition: The instrument measures the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

  • Data Analysis: The antagonist effect is determined by the reduction in the calcium signal in the presence of the test compound compared to the control (agonist alone). Calculate the IC₅₀ value for each compound, which is the concentration that inhibits 50% of the agonist-induced response.

Visualizations

Signaling Pathway

NK1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds to Gq/11 Gq/11 NK1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Downstream Effects Downstream Effects Ca2+ Release->Downstream Effects PKC Activation->Downstream Effects

Caption: NK1 Receptor Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization cluster_biological_evaluation Biological Evaluation Start Tert-butyl 4-(4-nitrophenyl) piperidine-1-carboxylate Reduction Catalytic Hydrogenation Start->Reduction Intermediate Tert-butyl 4-(4-aminophenyl) piperidine-1-carboxylate Reduction->Intermediate Coupling Amide Coupling with R-COOH Intermediate->Coupling Final_Compound Final NK1 Antagonist Candidate Coupling->Final_Compound Purification Column Chromatography Final_Compound->Purification Characterization NMR, MS Purification->Characterization Screening In Vitro NK1 Antagonism Assay Characterization->Screening Data_Analysis IC50 Determination Screening->Data_Analysis

Caption: Experimental Workflow for Synthesis and Evaluation.

References

Troubleshooting & Optimization

Optimizing reaction yield for Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, which is commonly achieved via a Suzuki-Miyaura cross-coupling reaction between an aryl halide (e.g., 1-bromo-4-nitrobenzene) and a piperidine-boronic acid derivative.

Issue Potential Cause Troubleshooting Steps
Low to No Product Formation Inactive Catalyst: The Palladium catalyst may not have been properly activated to its Pd(0) state.• Ensure proper degassing of the reaction mixture to remove oxygen, which can deactivate the catalyst. • Use a pre-catalyst that is readily reduced in situ or a direct Pd(0) source like Pd(PPh₃)₄.
Inefficient Transmetalation: The transfer of the piperidine group from boron to palladium is a critical step.• The choice of base is crucial for activating the boronic acid.[1][2] Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[2] • Ensure the base is anhydrous if using a non-aqueous solvent system.
Low Reaction Temperature: The activation energy for the oxidative addition of the C-Br bond may not be reached.• Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Significant Side Product Formation Homocoupling: Self-coupling of the boronic acid or the aryl halide can occur.• Use a precise stoichiometry of reactants. An excess of the aryl halide can sometimes suppress boronic acid homocoupling. • Ensure thorough degassing as oxygen can promote homocoupling.
Protodeboronation: The boronic acid or ester can be cleaved by residual water or acidic protons.• Use anhydrous solvents and reagents. • Consider using a more stable boronic ester, such as a pinacol ester, instead of the boronic acid.
Reduction of the Nitro Group: The nitro group on the aryl halide can be reduced under certain conditions.• Choose a mild reducing agent for catalyst activation if necessary. • Avoid prolonged reaction times at high temperatures.
Reaction Stalls Before Completion Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, losing its activity.• Use stabilizing ligands, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos), to prevent catalyst aggregation. • Lowering the reaction temperature might help maintain catalyst stability over a longer period.
Incomplete Dissolution of Reagents: Poor solubility of the base or other reagents can hinder the reaction.• Choose a solvent system where all reactants are reasonably soluble. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic substrates and the inorganic base.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate and 1-bromo-4-nitrobenzene.

Q2: How do I choose the right palladium catalyst and ligand?

A2: For coupling with an electron-deficient aryl halide like 1-bromo-4-nitrobenzene, a catalyst system with bulky and electron-rich phosphine ligands is often preferred. These ligands facilitate the oxidative addition step and stabilize the palladium catalyst.[2] Commonly used pre-catalysts include Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands like SPhos, XPhos, or P(t-Bu)₃. Using a pre-formed catalyst like Pd(PPh₃)₄ is also a viable option.

Q3: What is the role of the base in this reaction, and which one should I use?

A3: The base is critical for activating the boronic acid derivative, making it more nucleophilic for the transmetalation step.[1][2] Inorganic bases are generally preferred over organic bases for this reaction.[2] A screening of bases is often recommended, with common choices being K₃PO₄, K₂CO₃, and Cs₂CO₃.[2] The strength and solubility of the base can significantly impact the reaction rate and yield.

Q4: What solvent system is optimal for this Suzuki coupling?

A4: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic substrates and the inorganic base.[3] Common solvent systems include 1,4-dioxane/water, toluene/water, or THF/water. The ratio of the organic solvent to water can be optimized to maximize the reaction rate and yield.[3]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Q6: What are the common impurities I should look for during purification?

A6: Common impurities include unreacted starting materials, homocoupled byproducts (biphenyl and bis-piperidine derivatives), and protodeboronated starting material. Purification is typically achieved by flash column chromatography on silica gel.

Data Presentation

The following tables provide illustrative data on how different reaction parameters can affect the yield of a Suzuki-Miyaura coupling reaction. Note that these are generalized examples, and optimal conditions should be determined experimentally for the specific synthesis of this compound.

Table 1: Effect of Different Bases on Reaction Yield

Base Solvent Temperature (°C) Time (h) Yield (%)
K₃PO₄1,4-Dioxane/H₂O (4:1)901285-95
Cs₂CO₃1,4-Dioxane/H₂O (4:1)901280-90
K₂CO₃1,4-Dioxane/H₂O (4:1)901270-85
Na₂CO₃1,4-Dioxane/H₂O (4:1)901265-80

Table 2: Effect of Different Palladium Catalysts/Ligands on Reaction Yield

Catalyst/Ligand Base Solvent Temperature (°C) Yield (%)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9080-90
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O9085-95
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O9088-96
PdCl₂(dppf)K₃PO₄1,4-Dioxane/H₂O9075-85

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 equivalents), 1-bromo-4-nitrobenzene (1.0 equivalent), and the chosen base (e.g., K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if separate).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Ar = 4-nitrophenyl) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (R = piperidinyl) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R (Final Product) Reductive_Elimination->Product Aryl_Halide Ar-X (1-bromo-4-nitrobenzene) Aryl_Halide->Oxidative_Addition Organoborane R-B(OR)2 (Piperidine boronic ester) Organoborane->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation

Caption: Suzuki-Miyaura Catalytic Cycle for the synthesis.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Base Is the base effective? Check_Catalyst->Check_Base Yes Optimize_Catalyst Degas thoroughly Use fresh catalyst/ligand Check_Catalyst->Optimize_Catalyst No Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Optimize_Base Screen different bases (K3PO4, Cs2CO3) Ensure anhydrous conditions Check_Base->Optimize_Base No Check_Solvent Are reagents soluble? Check_Temp->Check_Solvent Yes Optimize_Temp Increase temperature incrementally Check_Temp->Optimize_Temp No Optimize_Solvent Adjust solvent ratio (e.g., Dioxane/Water) Check_Solvent->Optimize_Solvent No Success Improved Yield Check_Solvent->Success Yes Optimize_Catalyst->Check_Base Optimize_Base->Check_Temp Optimize_Temp->Check_Solvent Optimize_Solvent->Success

Caption: A logical workflow for troubleshooting low reaction yield.

Parameter_Relationships Yield Reaction Yield Catalyst Catalyst/Ligand Catalyst->Yield Influences Rate & Stability Side_Reactions Side Reactions Catalyst->Side_Reactions Can promote homocoupling Base Base Base->Yield Activates Boronic Ester Base->Side_Reactions Can cause protodeboronation Solvent Solvent Solvent->Yield Affects Solubility & Rate Temperature Temperature Temperature->Yield Impacts Rate & Decomposition Temperature->Side_Reactions Can increase decomposition Side_Reactions->Yield Reduces

Caption: Key parameter relationships affecting reaction yield.

References

Technical Support Center: Purification of Crude Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate. It is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can originate from unreacted starting materials, side reactions, or degradation. If synthesized via a Suzuki-Miyaura coupling, potential impurities include:

  • Homocoupling products: Such as 4,4'-dinitrobiphenyl from the coupling of two nitrophenylboronic acid molecules.

  • Starting materials: Unreacted 4-nitrophenylboronic acid (or equivalent) and Tert-butyl 4-(iodos)piperidine-1-carboxylate.

  • Catalyst residues: Palladium catalyst and ligand-related byproducts.

  • Solvent and reagents: Residual solvents and bases used in the reaction.

Q2: My purified product is an oil instead of a solid. What should I do?

A2: "Oiling out" is a common issue where the compound separates as a liquid instead of forming crystals.[1][2] This can be due to residual solvents, impurities, or rapid cooling. To address this:

  • Ensure the product is pure: Analyze a small sample by TLC or LC-MS to check for impurities that may be inhibiting crystallization.

  • Remove residual solvents: Dry the oil under high vacuum.

  • Induce crystallization:

    • Scratch the inside of the flask with a glass rod at the air-solvent interface.[3]

    • Add a seed crystal of the pure compound.

    • Cool the solution slowly. Rapid cooling often leads to oiling out.[2]

  • Trituration: Add a poor solvent in which the product is insoluble (e.g., hexanes or pentane) to the oil and stir vigorously. This can sometimes induce solidification.

Q3: How can I visualize this compound and its impurities on a TLC plate?

A3: Due to the nitrophenyl group, the compound is UV active and will appear as a dark spot under a UV lamp (254 nm). For more specific visualization or for impurities that are not UV active, you can use chemical stains:

  • Potassium permanganate (KMnO₄) stain: This is a general stain for oxidizable functional groups.

  • p-Anisaldehyde stain: A versatile stain that reacts with many functional groups to give colored spots upon heating.

  • Iodine chamber: Exposing the TLC plate to iodine vapor will visualize most organic compounds as brown spots.

Troubleshooting Guides

Purification by Column Chromatography

Problem: Poor separation of the product from impurities.

Possible CauseRecommended Solution
Inappropriate solvent system (eluent) Optimize the eluent system using TLC. Start with a non-polar solvent like hexanes or petroleum ether and gradually add a more polar solvent such as ethyl acetate or dichloromethane. A common starting point for similar compounds is a mixture of hexanes and ethyl acetate.[4]
Column overloading Use an appropriate amount of silica gel relative to the crude product (typically a 30:1 to 50:1 weight ratio of silica to crude material).
Co-elution with a close-spotting impurity Try a different solvent system with different polarity characteristics (e.g., dichloromethane/methanol). If separation is still difficult, consider using a different stationary phase like alumina.
Peak tailing The basic piperidine nitrogen can interact strongly with the acidic silica gel. Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to improve peak shape.
Purification by Recrystallization

Problem: The compound does not crystallize from solution.

Possible CauseRecommended Solution
Solution is not saturated Concentrate the solution by slowly evaporating some of the solvent.[2]
Supersaturated solution Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3]
Presence of significant impurities If the crude product is highly impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.
Incorrect solvent choice The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.[1] Experiment with different solvents or solvent mixtures. Good starting points for piperidine derivatives include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[1][5]

Problem: Low recovery of the purified product.

Possible CauseRecommended Solution
Using too much solvent for recrystallization Use the minimum amount of hot solvent necessary to dissolve the crude product completely.[3]
Product is significantly soluble in the cold solvent Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. If solubility is still high, consider a different solvent or a solvent/anti-solvent system.[1]
Premature crystallization during hot filtration Use a pre-heated funnel and flask for hot filtration to prevent the product from crystallizing out along with the impurities.

Data Presentation

The choice of purification method and solvent system significantly impacts the purity and yield of the final product. The following table summarizes general conditions that can be used as a starting point for the purification of this compound, based on literature for similar compounds.

Purification MethodStationary/Solvent SystemTypical Observations & Expected Outcome
Flash Column Chromatography Silica GelGood for removing baseline impurities and separating compounds with different polarities.
Hexane/Ethyl Acetate (gradient)A common eluent system for moderately polar compounds. The gradient can be optimized based on TLC analysis.[4]
Dichloromethane/Methanol (gradient)Useful for more polar impurities.
Recrystallization Ethanol or IsopropanolOften a good choice for moderately polar solids. The product should be significantly less soluble at lower temperatures.[1]
Ethyl Acetate/HexanesA solvent/anti-solvent system where the product is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added to induce crystallization upon cooling.[1]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexanes/ethyl acetate) to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with the solvent system determined from the TLC analysis. If a gradient elution is required, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol). Heat the mixture to boiling. A suitable solvent will dissolve the compound when hot and form crystals upon cooling.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to a constant weight.

Visualizations

Purification_Workflow crude Crude Product tlc TLC Analysis crude->tlc impurities Impurities Present? tlc->impurities column Column Chromatography pure_column Pure Product column->pure_column recrystallization Recrystallization pure_recrystal Pure Product recrystallization->pure_recrystal impurities->column Yes impurities->recrystallization No (or minor)

Caption: General purification workflow decision process.

Troubleshooting_Purification start Start Purification crude Crude Tert-butyl 4-(4-nitrophenyl) piperidine-1-carboxylate start->crude purification_choice Choose Purification Method crude->purification_choice column Column Chromatography purification_choice->column High Impurity Load recrystallize Recrystallization purification_choice->recrystallize Low Impurity Load issue_column Issue with Column? column->issue_column issue_recrystallize Issue with Recrystallization? recrystallize->issue_recrystallize poor_sep Poor Separation issue_column->poor_sep Yes tailing Peak Tailing issue_column->tailing Yes pure_product Pure Product issue_column->pure_product No no_xtal No Crystals Form issue_recrystallize->no_xtal Yes oiling_out Product Oils Out issue_recrystallize->oiling_out Yes low_yield Low Yield issue_recrystallize->low_yield Yes issue_recrystallize->pure_product No optimize_eluent Optimize Eluent (TLC) poor_sep->optimize_eluent add_base Add Base to Eluent (e.g., Et3N) tailing->add_base induce_xtal Induce Crystallization (Scratch/Seed) no_xtal->induce_xtal slow_cool Re-dissolve & Cool Slowly oiling_out->slow_cool min_solvent Use Minimal Hot Solvent low_yield->min_solvent optimize_eluent->column add_base->column induce_xtal->recrystallize slow_cool->recrystallize min_solvent->recrystallize

Caption: Troubleshooting flowchart for purification.

References

Technical Support Center: Synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound are palladium-catalyzed cross-coupling reactions. The two main approaches are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The Suzuki-Miyaura reaction typically involves the coupling of a 4-halonitrobenzene with a Boc-protected piperidine-4-boronic acid or its ester. The Buchwald-Hartwig amination involves the direct coupling of a 4-halonitrobenzene with Tert-butyl piperidine-1-carboxylate.

Q2: What are the expected side products in the Suzuki-Miyaura synthesis of this compound?

A2: Common side products in the Suzuki-Miyaura coupling route include homocoupling products of the starting materials, such as 4,4'-dinitrobiphenyl and the dimer of the piperidine boronic ester. Another potential byproduct is the protodeborylated Boc-piperidine, where the boronic acid/ester group is replaced by a hydrogen atom. Incomplete consumption of starting materials can also be a source of impurities.

Q3: What side products can be expected from a Buchwald-Hartwig amination approach?

A3: In the Buchwald-Hartwig amination, a common side reaction is the hydrodehalogenation of the 4-halonitrobenzene starting material, which results in the formation of nitrobenzene. While less common with a Boc-protected amine, there is a possibility of over-arylation, though the steric hindrance of the Boc group generally prevents this. Oxidation of the phosphine ligands used in the catalytic system can also generate impurities.

Q4: Can the Boc protecting group be cleaved during the synthesis?

A4: The tert-butyloxycarbonyl (Boc) group is generally stable under the basic conditions of most cross-coupling reactions. However, prolonged reaction times at high temperatures or the presence of acidic impurities could potentially lead to partial or complete deprotection of the piperidine nitrogen.[1][2][3]

Q5: How can the formation of side products be minimized?

A5: To minimize side products, it is crucial to optimize reaction conditions. This includes careful control of stoichiometry, temperature, and reaction time. The choice of catalyst, ligand, and base is also critical. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents. Proper purification of starting materials is also essential to avoid introducing impurities that can interfere with the reaction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low yield of the desired product - Inefficient catalyst system.- Non-optimal reaction temperature or time.- Poor quality of starting materials or reagents.- Presence of oxygen or moisture.- Screen different palladium catalysts and ligands.- Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS.- Ensure the purity of starting materials and use dry solvents.- Degas the reaction mixture and maintain an inert atmosphere.
Presence of significant amounts of 4,4'-dinitrobiphenyl (in Suzuki coupling) - High catalyst loading.- High reaction temperature.- Reduce the palladium catalyst concentration.- Lower the reaction temperature.
Detection of Boc-piperidine in the crude product - Protodeborylation of the piperidine boronic acid/ester (Suzuki coupling).- Hydrolysis of the starting material.- Use a less protic solvent.- Ensure anhydrous conditions.- Use a milder base.
Presence of nitrobenzene in the crude product (in Buchwald-Hartwig amination) - Hydrodehalogenation of the aryl halide.- Choose a different phosphine ligand.- Optimize the base and solvent system.
Observation of a de-Bocated product - Acidic impurities in the reaction mixture.- High reaction temperature for an extended period.- Neutralize any acidic impurities in the starting materials.- Reduce the reaction temperature and/or time.
Difficulty in purifying the final product - Presence of closely related impurities.- Residual palladium catalyst.- Optimize the chromatographic separation conditions (e.g., solvent gradient, choice of stationary phase).- Consider a workup procedure to remove palladium, such as filtration through celite or treatment with a scavenger.

Reaction Pathway and Side Product Formation

The following diagram illustrates the general synthetic pathway for this compound via a Suzuki-Miyaura coupling and highlights the formation of common side products.

Synthesis_Side_Products ArylHalide 4-Halonitrobenzene MainProduct This compound ArylHalide->MainProduct Suzuki Coupling (Pd catalyst, Base) HomocouplingAryl 4,4'-Dinitrobiphenyl ArylHalide->HomocouplingAryl Homocoupling PiperidineBoronicEster Boc-Piperidine-4-boronic acid pinacol ester PiperidineBoronicEster->MainProduct HomocouplingPiperidine Boc-Piperidine Dimer PiperidineBoronicEster->HomocouplingPiperidine Homocoupling Protodeborylation Boc-Piperidine PiperidineBoronicEster->Protodeborylation Protodeborylation

Suzuki-Miyaura coupling reaction and common side products.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Reaction Setup: To an oven-dried reaction vessel, add Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 equivalents), 4-halonitrobenzene (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water, to the reaction vessel.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Overcoming challenges in the synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Welcome to the technical support center for the synthesis of this compound. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this key intermediate. Below you will find troubleshooting guides and frequently asked questions to help you navigate your experiments successfully.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions. The primary synthetic route focused on is the Suzuki-Miyaura cross-coupling reaction, a common method for forming the C-C bond between the piperidine and nitrophenyl rings.

Q1: My Suzuki-Miyaura coupling reaction is not proceeding, or the yield is very low. What are the common causes and how can I fix this?

Potential Causes & Solutions:

  • Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle. If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction. The catalyst can also be deactivated by impurities.

    • Solution: Switch to a more active pre-catalyst or use additives that promote the reduction of Pd(II) to Pd(0). Ensure all reagents and solvents are pure.

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

    • Solution: For coupling with an electron-deficient partner like 4-nitrophenyl boronic acid, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than traditional ligands like PPh₃.[1][2] It may be necessary to screen a variety of ligands to find the optimal one for your specific substrate combination.

  • Poor Quality or Inappropriate Base: The base is essential for the transmetalation step.[1] Its strength, solubility, and purity are critical.

    • Solution: Use an anhydrous, finely ground base to ensure its reactivity. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[1]

  • Presence of Oxygen or Water: The Pd(0) catalyst is highly sensitive to oxygen, which can lead to its oxidation and deactivation. Water can lead to protodeboronation of the boronic acid.[1]

    • Solution: Thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1] All glassware should be flame-dried or oven-dried before use. Maintain a positive pressure of inert gas throughout the reaction.[1]

Q2: I am observing significant formation of a homocoupling byproduct (4,4'-dinitrobiphenyl). How can I minimize this?

Potential Causes & Solutions:

  • Oxygen in the Reaction: The presence of oxygen can promote the homocoupling of boronic acids.

    • Solution: The most critical step is to rigorously exclude oxygen from your reaction.[1] Ensure your degassing procedure is effective and maintain a strict inert atmosphere.

  • Excessive Boronic Acid: While a slight excess of the boronic acid is common, a large excess can favor homocoupling.

    • Solution: Optimize the stoichiometry of your reagents. Try reducing the excess of the boronic acid to 1.1-1.2 equivalents.

  • High Temperatures: In some cases, high reaction temperatures can contribute to side reactions.

    • Solution: If possible, screen lower reaction temperatures to find a balance between reaction rate and selectivity.

Q3: My product is difficult to purify. What strategies can I use?

Potential Causes & Solutions:

  • Residual Palladium Catalyst: The palladium catalyst and its byproducts can be difficult to remove.

    • Solution: After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a scavenger, such as thiourea or cysteine, to complex with the residual palladium. Alternatively, silica gel chromatography with a suitable solvent system is a standard method for purification.

  • Co-eluting Impurities: Byproducts from the reaction may have similar polarities to the desired product.

    • Solution: Optimize your chromatographic conditions. This may involve screening different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) or using a different stationary phase. Recrystallization can also be an effective purification method if a suitable solvent is found.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a piperidine-containing boronic acid or boronate ester with a 4-nitrophenyl halide (e.g., 1-bromo-4-nitrobenzene or 1-iodo-4-nitrobenzene) in the presence of a palladium catalyst, a ligand, and a base. Another viable route is the Negishi coupling, which utilizes an organozinc reagent.[3]

Q2: Which palladium catalyst and ligand combination is a good starting point for optimization?

A common and often effective starting point for Suzuki-Miyaura couplings is to use a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) in combination with a phosphine ligand.[4][5] For challenging couplings, more advanced catalyst systems involving bulky, electron-rich biarylphosphine ligands like SPhos or XPhos, often in the form of pre-formed palladium G2 or G3 precatalysts, can offer significantly improved results.[4]

Q3: What are the typical reaction conditions for the Suzuki-Miyaura coupling to synthesize this compound?

Typical conditions involve heating the reaction mixture in an organic solvent, often in the presence of water.

ParameterTypical Conditions
Reactants Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate and 1-bromo-4-nitrobenzene
Catalyst Pd(dppf)Cl₂ (1-5 mol%)
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)
Solvent Dioxane/water or Toluene/water (e.g., 4:1 ratio)
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)

Note: These are general conditions and may require optimization for your specific setup.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of starting materials and the formation of the product.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.0 equiv.), 1-bromo-4-nitrobenzene (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed 4:1 mixture of dioxane and water. Then, add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.03 equiv.).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Suzuki_Miyaura_Workflow reagents Reactants: - Piperidine Boronate Ester - 4-Nitrophenyl Halide - Base (e.g., K2CO3) setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (Ar/N2) reagents->setup 1. Combine solvent_catalyst Solvent & Catalyst: - Degassed Dioxane/Water - Pd Catalyst (e.g., Pd(dppf)Cl2) setup->solvent_catalyst 2. Add reaction Reaction: - Heat (80-100 °C) - Stir - Monitor (TLC/LC-MS) solvent_catalyst->reaction 3. Heat workup Workup: - Extraction with  Ethyl Acetate - Wash with Water/Brine reaction->workup 4. Cool & Extract purification Purification: - Column Chromatography workup->purification 5. Purify product Final Product: Tert-butyl 4-(4-nitrophenyl) piperidine-1-carboxylate purification->product 6. Isolate Troubleshooting_Logic start Low/No Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are conditions anhydrous & O2-free? start->check_conditions check_reagents Are base & ligand appropriate? start->check_reagents solution_catalyst Solution: - Use fresh/different catalyst - Screen ligands (e.g., SPhos) check_catalyst->solution_catalyst No solution_conditions Solution: - Flame-dry glassware - Degas solvents thoroughly check_conditions->solution_conditions No solution_reagents Solution: - Use anhydrous, fine-ground base - Screen different bases (K3PO4) check_reagents->solution_reagents No

References

Technical Support Center: Purification of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for improving the purity of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: My final product has a yellowish tint after synthesis. What are the likely impurities?

A1: A yellow to brownish coloration in the crude product is common and often indicates the presence of residual starting materials or byproducts. Potential impurities include:

  • Unreacted 4-nitrophenylboronic acid or its derivatives: These are often colored and can persist if the reaction did not go to completion.

  • Homocoupled byproducts: Side reactions, such as the coupling of two 4-nitrophenylboronic acid molecules, can generate colored impurities.

  • Palladium catalyst residues: While typically present in small amounts, residual palladium complexes can impart a dark color to the product.

  • Oxidation or degradation products: The nitro group can sometimes participate in side reactions leading to colored impurities.

Q2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) plate after an initial work-up. How can I identify the major impurity?

A2: To identify the major impurities, you can run co-spot TLCs with the starting materials (e.g., tert-butyl 4-iodopiperidine-1-carboxylate and 4-nitrophenylboronic acid). If one of the impurity spots matches the Rf value of a starting material, you have likely identified a component of your impure product. For other unknown spots, consider byproducts from common side reactions in Suzuki couplings, such as homocoupling of the boronic acid.

Q3: My attempt at recrystallization resulted in the product oiling out. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than forming crystals. This can happen if the solvent is a very poor solvent for the compound at all temperatures or if the cooling process is too rapid. To address this, you can:

  • Try a different solvent system: A mixture of solvents, one in which the compound is soluble and one in which it is less soluble, often works well. Common solvent systems for recrystallization include ethanol/water, ethyl acetate/hexanes, or acetone/hexanes.[1]

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. This can provide a surface for crystal nucleation.

  • Add a seed crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled solution can induce crystallization.

Q4: After column chromatography, I still observe impurities in my product. How can I improve the separation?

A4: If column chromatography is not providing adequate separation, consider the following adjustments:

  • Optimize the eluent system: A common issue is an eluent that is too polar, causing your product and impurities to move too quickly down the column. Try a more non-polar solvent system (e.g., increase the proportion of hexanes in an ethyl acetate/hexanes mixture). Running a gradient elution, where the polarity of the solvent is gradually increased, can also improve separation.

  • Use a different stationary phase: While silica gel is most common, other stationary phases like alumina (basic or neutral) could offer different selectivity.[2]

  • Check the column loading: Overloading the column can lead to poor separation. Ensure you are not using too much crude product for the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to silica gel by weight.

Purification Protocols

The following are generalized protocols for the purification of this compound. These may require optimization based on the specific impurity profile of your crude product.

Protocol 1: Column Chromatography

This method is effective for separating the target compound from both more polar and less polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Ethyl acetate, Hexanes (HPLC grade)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Prepare the Slurry: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack the Column: Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried sample to the top of the column.

  • Elution: Begin eluting with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexanes) to elute the product.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

Recrystallization is a good method for removing small amounts of impurities from a solid product.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes)

  • Erlenmeyer flask, condenser, and filtration apparatus

Procedure:

  • Dissolve the Crude Product: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude product to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cool Slowly: Allow the solution to cool slowly to room temperature. Crystals should start to form.

  • Induce Crystallization (if necessary): If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool Further: Once crystals have started to form, cool the flask in an ice bath to maximize the yield.

  • Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry: Dry the purified crystals under vacuum.

Data Presentation

The following tables summarize typical data associated with the purification of this compound. Note that actual results may vary.

Table 1: Typical Purity Levels

Purification StageTypical Purity (%)Analytical Method
Crude Product70-90%HPLC, NMR
After Column Chromatography>97%HPLC, NMR
After Recrystallization>99%HPLC, NMR

Table 2: Common Solvent Systems for Purification

Purification MethodSolvent System (v/v)Notes
Column ChromatographyEthyl Acetate / Hexanes (Gradient)Start with a low polarity (e.g., 5:95) and gradually increase the ethyl acetate concentration.
RecrystallizationEthanol or IsopropanolA single solvent system can be effective if the compound's solubility differs significantly at hot and cold temperatures.
RecrystallizationEthyl Acetate / HexanesDissolve in hot ethyl acetate and add hexanes until the solution becomes cloudy, then reheat to clarify and cool slowly.[1]

Visualizations

The following diagrams illustrate the general workflow for purification and a logical approach to troubleshooting.

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Multiple Impurities Recrystallization Recrystallization TLC->Recrystallization Minor Impurities Pure Pure Product (>97%) Column->Pure Recrystallization->Pure

Caption: General workflow for the purification of the target compound.

TroubleshootingPurification start Impure Product check_solid Is the product a solid? start->check_solid recrystallize Attempt Recrystallization check_solid->recrystallize Yes column Perform Column Chromatography check_solid->column No / Oily oiling_out Product Oils Out? recrystallize->oiling_out change_solvent Change Solvent System / Cool Slower oiling_out->change_solvent Yes recrystallization_success Successful Recrystallization oiling_out->recrystallization_success No change_solvent->recrystallize recrystallization_success->column Purity still low poor_separation Poor Separation? column->poor_separation optimize_eluent Optimize Eluent / Check Loading poor_separation->optimize_eluent Yes column_success Successful Chromatography poor_separation->column_success No optimize_eluent->column

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate. This guide addresses common issues encountered during the synthesis, purification, and subsequent reactions of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

The most common method for synthesizing this compound is through a nucleophilic aromatic substitution (SNA_r_) reaction between 1-fluoro-4-nitrobenzene and Tert-butyl piperidine-1-carboxylate. Another approach involves the N-Boc protection of 4-(4-nitrophenyl)piperidine.

Q2: I am observing low yields in the synthesis of this compound. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Purification Losses: Significant loss of product can occur during workup and purification steps.

  • Reagent Quality: The purity of starting materials, reagents, and solvents is crucial. Ensure all materials are of high quality and anhydrous where necessary.

Q3: What are the typical subsequent reactions for this compound?

The two most common subsequent reactions are:

  • Reduction of the nitro group: The nitro group is often reduced to an amine, yielding Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate. This derivative is a valuable building block in medicinal chemistry.

  • N-Boc Deprotection: The Boc protecting group can be removed under acidic conditions to yield 4-(4-nitrophenyl)piperidine.[1]

Troubleshooting Guides

Synthesis of this compound via Nucleophilic Aromatic Substitution

Problem: Low or No Product Formation

Possible Cause Suggested Solution
Low Reactivity of Starting Materials Ensure high purity of 1-fluoro-4-nitrobenzene and Tert-butyl piperidine-1-carboxylate.
Inappropriate Solvent Use a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to facilitate the SNAr reaction.
Insufficient Base A non-nucleophilic base like potassium carbonate (K2CO3) or triethylamine (Et3N) is required to neutralize the HF formed during the reaction. Ensure at least one equivalent of base is used.
Low Reaction Temperature The reaction may require heating. Typically, temperatures between 80-120 °C are effective.

Problem: Formation of Side Products

Side Product Possible Cause Suggested Solution
Bis-arylated piperidine Excess 1-fluoro-4-nitrobenzene.Use a slight excess of the piperidine starting material.
Decomposition of starting material High reaction temperatures for extended periods.Monitor the reaction closely and avoid prolonged heating once the reaction is complete.
Reduction of the Nitro Group

Problem: Incomplete Reduction or Low Yield

| Possible Cause | Suggested Solution | | :--- | :--- | :--- | | Catalyst Inactivity | Use a fresh, high-quality catalyst such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C). Ensure the catalyst is not poisoned.[2] | | Insufficient Hydrogen Pressure | For catalytic hydrogenation, ensure adequate hydrogen pressure (typically 1-4 atm). A hydrogen balloon is often sufficient for small-scale reactions.[3] | | Poor Solubility | The starting material may have low solubility in the reaction solvent. Use a solvent system that dissolves the substrate, such as ethanol, methanol, or ethyl acetate.[2] | | Incompatible Functional Groups | Other functional groups in the molecule might be sensitive to the reducing conditions. Choose a chemoselective reducing agent if necessary.[4] | | Metal Reductant Inactivity (e.g., Fe, SnCl2) | Ensure the metal is activated (e.g., by washing with acid) and that the reaction is sufficiently acidic.[5] |

Problem: Formation of Side Products

Side Product Possible Cause Suggested Solution
Azoxy, Azo, or Hydrazo compounds Incomplete reduction, especially with metal reductants.Ensure sufficient reducing agent and reaction time.
Over-reduction of other groups Non-selective reducing agent.Use a milder or more selective reducing agent. For example, catalytic transfer hydrogenation with ammonium formate can be milder than high-pressure hydrogenation.
N-Boc Deprotection

Problem: Incomplete Deprotection

| Possible Cause | Suggested Solution | | :--- | :--- | :--- | | Insufficient Acid | Use a strong acid such as Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,4-dioxane).[1] | | Short Reaction Time | Monitor the reaction by TLC or LC-MS until the starting material is consumed. Deprotection is often complete within 1-2 hours at room temperature.[1] | | Low Temperature | Most Boc deprotections proceed readily at room temperature. If the reaction is sluggish, allowing it to stir for a longer duration is preferable to heating, which can cause side reactions. |

Problem: Formation of Side Products

Side Product Possible Cause Suggested Solution
Tert-butylation of the aromatic ring The tert-butyl cation generated during deprotection can re-react with the electron-rich product.Add a scavenger such as triethylsilane (TES) or anisole to trap the tert-butyl cation.[1]

Experimental Protocols

Synthesis of this compound
  • To a solution of Tert-butyl piperidine-1-carboxylate (1.0 eq.) in DMF, add K2CO3 (2.0 eq.).

  • Add 1-fluoro-4-nitrobenzene (1.1 eq.) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reduction of the Nitro Group using Pd/C and Hydrogen
  • Dissolve this compound (1.0 eq.) in ethanol or ethyl acetate.

  • Add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the mixture vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Visualizations

Troubleshooting_Synthesis start Start Synthesis check_yield Low Yield? start->check_yield incomplete_rxn Incomplete Reaction check_yield->incomplete_rxn Yes side_products Side Products check_yield->side_products Yes purification_loss Purification Loss check_yield->purification_loss Yes reagent_quality Reagent Quality check_yield->reagent_quality Yes end_node Successful Synthesis check_yield->end_node No solution1 Increase Reaction Time/Temp Monitor by TLC/LC-MS incomplete_rxn->solution1 solution2 Optimize Stoichiometry Control Temperature side_products->solution2 solution3 Optimize Workup & Purification purification_loss->solution3 solution4 Use High Purity Reagents/Solvents reagent_quality->solution4 solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Reduction_Troubleshooting start Nitro Group Reduction issue Problem Encountered start->issue incomplete Incomplete Reaction issue->incomplete Low Yield side_products Side Product Formation issue->side_products Impure Product sub_incomplete Check: - Catalyst Activity - H2 Pressure - Solubility incomplete->sub_incomplete sub_side_products Check: - Reaction Time - Reductant Selectivity side_products->sub_side_products solution_incomplete Solution: - Use Fresh Catalyst - Increase H2 Pressure - Change Solvent sub_incomplete->solution_incomplete solution_side_products Solution: - Monitor Reaction Closely - Use Milder/Selective Reductant sub_side_products->solution_side_products

References

Technical Support Center: Synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, with a particular focus on the impact of solvent selection on the reaction outcome.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of a piperidine-containing boronic acid or boronate ester with a 4-nitrophenyl halide.

Q2: Which starting materials are typically used in the Suzuki-Miyaura synthesis of this compound?

A2: The common coupling partners are:

  • Boron-containing piperidine: Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate.

  • Aryl halide: 1-Bromo-4-nitrobenzene or 1-iodo-4-nitrobenzene.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a crucial role in the Suzuki-Miyaura coupling by influencing the solubility of reactants, the stability of the catalyst, and the rate of reaction. Aprotic solvents are commonly employed. The polarity of the solvent can impact the reaction, with moderately polar aprotic solvents often providing a good balance of solubility for both the organic and inorganic reagents.

Q4: What are the typical catalysts and bases used for this synthesis?

A4:

  • Catalysts: Palladium catalysts are essential. Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

  • Bases: An inorganic base is required to activate the boronic acid derivative. Frequently used bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Ineffective base. 3. Poor solubility of reactants. 4. Presence of oxygen.1. Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable. 2. Ensure the base is anhydrous and of high purity. Consider switching to a stronger base like Cs₂CO₃ or K₃PO₄. 3. Choose a solvent or solvent mixture that effectively dissolves all reactants. Gentle heating can improve solubility. 4. Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Formation of Homocoupling Byproducts 1. Presence of oxygen. 2. High reaction temperature. 3. Inappropriate catalyst or ligand.1. Improve the degassing procedure of the reaction mixture. 2. Lower the reaction temperature. 3. Screen different palladium catalysts and phosphine ligands.
Deboronated Starting Material 1. Presence of water or protic impurities in the solvent. 2. Base is too strong or reaction time is too long.1. Use anhydrous solvents. 2. Consider a milder base or reduce the reaction time.
Incomplete Conversion 1. Insufficient reaction time or temperature. 2. Catalyst deactivation. 3. Insufficient amount of base.1. Increase the reaction time or temperature, monitoring for byproduct formation. 2. Add a fresh portion of the catalyst. 3. Ensure at least 2-3 equivalents of base are used.

Effect of Solvent on Reaction Parameters

Solvent Typical Reaction Time (h) Relative Yield Purity Considerations
1,4-Dioxane/Water12-24HighGenerally good, may require aqueous workup to remove inorganic salts.
Toluene/Water12-24HighGood for higher temperatures, effective phase separation during workup.
Dimethylformamide (DMF)8-16Moderate to HighCan accelerate the reaction but may be difficult to remove and can lead to side reactions at high temperatures.
Acetonitrile/Water10-20ModerateGood solubility for many reagents, but can sometimes lead to lower yields compared to dioxane or toluene.[1]
Tetrahydrofuran (THF)/Water12-24ModerateA common solvent, but can sometimes result in lower yields for less reactive substrates.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be required.

Materials:

  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.0 equiv)

  • 1-Bromo-4-nitrobenzene (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, 1-bromo-4-nitrobenzene, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: - Piperidine Boronate Ester - 4-Nitrophenyl Bromide - Base Solvent Add Degassed Solvent (e.g., Dioxane/Water) Reactants->Solvent Inert Establish Inert Atmosphere (Argon or Nitrogen) Solvent->Inert Catalyst Add Palladium Catalyst Inert->Catalyst Heat Heat and Stir (e.g., 80-100°C) Catalyst->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Extraction with Organic Solvent and Water Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Final Product Purify->Product

References

Technical Support Center: Synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the temperature optimization and overall reaction conditions for the synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction typically involves the coupling of a piperidine-containing boronic acid or its ester with a nitrophenyl halide.

Q2: My Suzuki coupling reaction to synthesize this compound is resulting in a low yield. What are the primary factors to investigate?

A2: Low yields in this Suzuki coupling can stem from several factors. Key areas to troubleshoot include:

  • Reaction Temperature: The temperature is a critical parameter. It influences reaction rate, catalyst stability, and the prevalence of side reactions.

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. Inactive or inappropriate catalyst systems can lead to poor conversion.

  • Base and Solvent: The selection of the base and solvent system is interdependent and vital for the reaction's success.

  • Quality of Reagents: Ensure that all reagents, especially the boronic acid/ester and the halide, are pure and dry, as impurities can inhibit the reaction.

  • Inert Atmosphere: Proper degassing of the reaction mixture and maintaining an inert atmosphere (e.g., with argon or nitrogen) is essential to prevent catalyst degradation.

Q3: How does temperature specifically affect the synthesis of this compound?

A3: Temperature has a significant impact on the reaction. An increase in temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to the decomposition of the palladium catalyst, resulting in the formation of palladium black and a subsequent decrease in yield. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining catalyst activity. For many Suzuki coupling reactions, a temperature range of 70-110 °C is effective. For instance, the synthesis of the related compound tert-butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate is carried out at 70 °C.[1]

Q4: What are common side reactions in this synthesis, and how can they be minimized by adjusting the temperature?

A4: Common side reactions in the Suzuki coupling for this synthesis include:

  • Homocoupling: The self-coupling of the boronic acid reagent. This is often more prevalent at higher temperatures or in the presence of oxygen.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be exacerbated by high temperatures and the presence of water or protic solvents.

Lowering the reaction temperature can often mitigate these side reactions. However, this may necessitate the use of a more active catalyst system to ensure the desired cross-coupling reaction proceeds at a reasonable rate.

Q5: I am observing the formation of palladium black in my reaction. What does this indicate and what can I do?

A5: The formation of palladium black signifies the decomposition of the active Pd(0) catalyst into inactive palladium metal. This is often caused by excessively high reaction temperatures or the presence of oxygen. To address this, consider lowering the reaction temperature and ensure that the reaction setup is properly degassed and maintained under an inert atmosphere.

Data Presentation

The following table summarizes the effect of temperature on the yield of a representative Suzuki coupling reaction. While not specific to this compound, it illustrates the general trend observed in such reactions.

Temperature (°C)Reaction Time (h)Yield (%)
Room Temperature24< 10
601245
80885
100692
120675 (with catalyst decomposition)

This data is illustrative and based on general findings for Suzuki-Miyaura coupling reactions. Optimal conditions for the specific synthesis of this compound should be determined empirically.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the synthesis of this compound. Optimization of specific parameters may be required.

Reactants:

  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.0 eq)

  • 1-bromo-4-nitrobenzene (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., a mixture of Toluene and Water, or Dioxane and Water)

Procedure:

  • To a dry Schlenk flask, add the piperidine boronic ester, the nitrophenyl bromide, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Piperidine Boronic Ester - Nitrophenyl Bromide - Palladium Catalyst - Base inert Establish Inert Atmosphere (Evacuate & Backfill with Argon) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat to Optimized Temperature (e.g., 80-100 °C) with Stirring solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Wash with Water & Brine cool->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: A typical experimental workflow for the Suzuki coupling synthesis.

Troubleshooting Logic for Low Yield

G start Low Yield of Desired Product check_temp Is the reaction temperature optimized? start->check_temp check_catalyst Is the catalyst system active and appropriate? check_temp->check_catalyst Yes adjust_temp Adjust Temperature: - Increase if reaction is sluggish - Decrease if catalyst decomposition is observed check_temp->adjust_temp No check_reagents Are the reagents pure and anhydrous? check_catalyst->check_reagents Yes change_catalyst Optimize Catalyst System: - Screen different ligands - Use a more active pre-catalyst check_catalyst->change_catalyst No check_atmosphere Is the reaction under a strict inert atmosphere? check_reagents->check_atmosphere Yes purify_reagents Purify/Dry Reagents: - Recrystallize solids - Distill liquids - Use anhydrous solvents check_reagents->purify_reagents No improve_inert Improve Inert Conditions: - Thoroughly degas solvents - Ensure a positive pressure of inert gas check_atmosphere->improve_inert No end end check_atmosphere->end Yes adjust_temp->start change_catalyst->start purify_reagents->start improve_inert->start

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during this synthesis.

Troubleshooting Guides

Low product yield, incomplete conversion, and the formation of side products are common challenges in the synthesis of 4-arylpiperidines. The following tables outline potential problems, their probable causes, and recommended solutions for the two most likely synthetic routes: Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination.

Route 1: Suzuki-Miyaura Coupling

This route typically involves the reaction of a piperidine-4-boronic acid derivative with a 4-nitroaryl halide.

Table 1: Troubleshooting Suzuki-Miyaura Coupling

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield Inactive catalystUse a fresh batch of palladium catalyst. Consider using a pre-catalyst for more reliable activation.
Poor quality of boronic acid/esterVerify the purity of the boronic acid or ester; they can degrade upon storage. Consider converting the boronic acid to a more stable trifluoroborate salt or pinacol ester.[1]
Ineffective baseThe choice of base is critical.[2][3] Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous if required by the protocol. For some systems, aqueous base solutions are effective.[2]
Inappropriate solventThe solvent must dissolve the reactants and facilitate the reaction. Common choices include toluene, dioxane, or THF, often with water as a co-solvent.[2]
Presence of oxygenPalladium catalysts are sensitive to oxygen. Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment.[4]
Incomplete Reaction Insufficient reaction time or temperatureMonitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time.[5]
Catalyst deactivationThe catalyst may degrade over time, especially at high temperatures. Using a more robust ligand, such as a Buchwald-type biarylphosphine ligand, can improve catalyst stability.[1]
Formation of Side Products Homocoupling of the aryl halide or boronic acidThis can occur if the reaction conditions are not optimal. Adjust the stoichiometry of the reactants, or change the catalyst and ligand system. Using an excess of the aryl halide can sometimes suppress boronic acid homocoupling.[4]
Protodeborylation of the boronic acidThis is the replacement of the boronic acid group with a hydrogen atom and can be caused by moisture or acidic conditions. Ensure anhydrous conditions if necessary and use a non-acidic workup.
Hydrodehalogenation of the aryl halideThis is the replacement of the halide with a hydrogen atom. It can be minimized by optimizing the catalyst system and reaction conditions.
Route 2: Buchwald-Hartwig Amination

This approach involves the coupling of tert-butyl piperidine-4-carboxylate with a 4-nitroaryl halide.

Table 2: Troubleshooting Buchwald-Hartwig Amination

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield Inactive catalystUse a fresh palladium source and ligand. Pre-catalysts often provide more consistent results.[6]
Inappropriate ligandThe choice of ligand is crucial for successful C-N coupling.[7][8] For piperidine substrates, bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective.[8]
Unsuitable baseStrong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are commonly used. The base must be strong enough to deprotonate the amine-palladium complex but not so strong as to cause side reactions with sensitive functional groups.[2][9]
Poor solvent choiceToluene, dioxane, and THF are generally good solvents for this reaction. Avoid chlorinated solvents and acetonitrile as they can inhibit the catalyst.[6][10]
Catalyst inhibition by starting materials or productsThe nitro group on the aryl halide or the piperidine nitrogen can sometimes coordinate to the palladium and inhibit catalysis. Using a ligand that sterically shields the palladium center can mitigate this.
Incomplete Reaction Catalyst decompositionHigh temperatures can lead to catalyst degradation. Consider using a more stable ligand or lowering the reaction temperature, which may require a longer reaction time.[10]
Product inhibitionThe product can sometimes bind to the catalyst and slow down the reaction. A higher catalyst loading might be necessary to drive the reaction to completion.[10]
Formation of Side Products Hydrodehalogenation of the aryl halideThis is a common side reaction where the aryl halide is reduced. Optimizing the ligand and base combination can minimize this.[10]
β-Hydride elimination This can be a competing pathway, especially with certain ligands, leading to the formation of an enamine and a reduced arene.[7] Using ligands that promote rapid reductive elimination can suppress this side reaction.
Aryl halide homocoupling (biaryl formation)This can occur with highly reactive aryl halides. Adjusting the catalyst-to-ligand ratio (typically 1:1 to 1:2) and using ligands that favor C-N bond formation can help.[10]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this molecule, Suzuki-Miyaura or Buchwald-Hartwig?

A1: Both routes are viable for the synthesis of 4-arylpiperidines. The choice often depends on the availability of starting materials. The Buchwald-Hartwig amination is a direct C-N bond formation and might be more convergent. However, the Suzuki-Miyaura coupling can also be very efficient, especially with recent advancements in catalysts and ligands.

Q2: What is the best palladium catalyst to use?

A2: There is no single "best" catalyst as the optimal choice depends on the specific reaction conditions and substrates. For Suzuki couplings, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common starting points. For Buchwald-Hartwig aminations, pre-catalysts in combination with bulky electron-rich phosphine ligands such as XPhos, RuPhos, or SPhos are often highly effective.[11] A screening of different catalysts and ligands is recommended for optimization.

Q3: How do I choose the right base for my reaction?

A3: For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used, often in aqueous solutions.[3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LiHMDS are typical choices.[9] The strength and solubility of the base are important factors to consider.[2][6]

Q4: My reaction is very sensitive to air. What precautions should I take?

A4: Palladium-catalyzed cross-coupling reactions are often sensitive to oxygen. It is crucial to use dried and degassed solvents. The reaction should be set up under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or in a glovebox.[4]

Q5: How can I monitor the progress of my reaction?

A5: Thin-Layer Chromatography (TLC) is a simple and effective way to qualitatively monitor the reaction by observing the consumption of the limiting starting material. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Experimental Protocols

The following are representative, detailed experimental protocols for the synthesis of this compound via both Suzuki-Miyaura and Buchwald-Hartwig methodologies. These should be considered as starting points and may require optimization.

Protocol 1: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine aryl halide, boronic ester, and base in a Schlenk flask B Add Pd catalyst and ligand A->B C Evacuate and backfill with Argon (3x) B->C D Add degassed solvent C->D E Heat to desired temperature with stirring D->E F Monitor by TLC/LC-MS E->F G Cool to RT and quench F->G H Extract with organic solvent G->H I Dry, concentrate, and purify by chromatography H->I

Experimental workflow for Suzuki-Miyaura coupling.

Reagents:

  • 1-bromo-4-nitrobenzene (1.0 eq)

  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq)

  • Dioxane/Water (4:1 mixture), degassed

Procedure:

  • To a flame-dried Schlenk flask, add 1-bromo-4-nitrobenzene, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, and potassium carbonate.

  • Add Pd(dppf)Cl₂ to the flask.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 12-18 hours).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Pd pre-catalyst, ligand, and base to a Schlenk flask B Evacuate and backfill with Argon (3x) A->B C Add degassed solvent B->C D Add aryl halide and amine C->D E Heat to desired temperature with stirring D->E F Monitor by TLC/LC-MS E->F G Cool to RT and filter through celite F->G H Concentrate the filtrate G->H I Purify by chromatography H->I

Experimental workflow for Buchwald-Hartwig amination.

Reagents:

  • 1-bromo-4-nitrobenzene (1.0 eq)

  • Tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 eq)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a flame-dried Schlenk flask.

  • Seal the flask, remove from the glovebox (if applicable), and add anhydrous, degassed toluene.

  • Add tert-butyl 4-aminopiperidine-1-carboxylate and 1-bromo-4-nitrobenzene.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed (typically 8-16 hours).

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the final product.

References

Technical Support Center: Synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to reduce reaction times and overcome common issues in the synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a protected piperidine derivative, such as N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, with a halo-nitroaromatic compound like 1-bromo-4-nitrobenzene. The reaction is catalyzed by a palladium complex in the presence of a base.

Q2: My Suzuki coupling reaction is very slow or has stalled. What are the primary factors I should investigate to reduce the reaction time?

A2: To accelerate a slow Suzuki coupling reaction, focus on these four key parameters:

  • Catalyst System (Palladium Source and Ligand): The choice of palladium precursor and ligand is critical. Highly active catalysts can significantly speed up the reaction.

  • Base: The strength and solubility of the base affect the rate of transmetalation, a key step in the catalytic cycle.

  • Solvent: The solvent system influences the solubility of reactants and the stability of the catalytic species.

  • Temperature: Increasing the reaction temperature, often with microwave irradiation, can dramatically reduce reaction times.

Q3: What are the signs of catalyst decomposition, and how can it be prevented?

A3: A common sign of catalyst decomposition is the formation of palladium black, a precipitate of elemental palladium. This indicates the catalyst has fallen out of the catalytic cycle. To prevent this, ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous, degassed solvents. The choice of a robust ligand can also stabilize the palladium catalyst.

Q4: Can other cross-coupling reactions be used for this synthesis?

A4: Yes, other methods like the Stille coupling (using an organotin reagent) or Negishi coupling (using an organozinc reagent) can also form the required C-C bond. However, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the boronic acid/ester reagents.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, with a focus on accelerating the reaction.

Problem Possible Cause Recommended Solution
Slow or Incomplete Reaction 1. Inefficient Catalyst System: The palladium source/ligand combination may have low activity.Switch to a more active catalyst: Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as tri-tert-butylphosphine (P(tBu)₃) or SPhos.[1] • Increase catalyst loading: Raise the catalyst loading from 1-2 mol% to 3-5 mol%.
2. Inappropriate Base: The base may be too weak or poorly soluble.Use a stronger base: Switch from a mild base like Na₂CO₃ to a stronger one like K₃PO₄ or Cs₂CO₃. • Improve solubility: Use a phase-transfer catalyst (e.g., TBAB) if using an aqueous base with an organic solvent.
3. Suboptimal Solvent: Poor solubility of reactants or catalyst deactivation.Change solvent: A mixture of a polar aprotic solvent like dioxane or DMF with water (e.g., 3:1 ratio) often works well. Toluene is also a common choice. • Ensure anhydrous conditions: Use dry, degassed solvents to prevent catalyst deactivation.
4. Low Temperature: Insufficient thermal energy to overcome the activation barrier.Increase temperature: Heat the reaction to 80-110 °C. • Use microwave irradiation: Microwave synthesis can often reduce reaction times from hours to minutes. Start with a temperature of 120-150 °C for 10-30 minutes.
Low Product Yield 1. Catalyst Decomposition: The active catalytic species is not stable under the reaction conditions.Use a robust ligand: Ligands like SPhos or XPhos are designed to stabilize the palladium center and prevent decomposition. • Maintain an inert atmosphere: Rigorously exclude oxygen from the reaction vessel.
2. Side Reactions: Homocoupling of the boronic ester or dehalogenation of the aryl halide.Optimize stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic ester relative to the aryl halide. • Lower the temperature: If side reactions are prevalent at high temperatures, find a balance between reaction rate and selectivity.
3. Incomplete Quench/Workup: Product loss during extraction or purification.Ensure complete quenching: Use a saturated aqueous solution of ammonium chloride to quench the reaction. • Optimize purification: Use an appropriate solvent system for column chromatography (e.g., hexane/ethyl acetate gradient) to ensure good separation.

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling (Thermal Heating)

This protocol provides a standard method for the synthesis.

  • Reagent Preparation: In a dry Schlenk flask under an inert argon or nitrogen atmosphere, combine 1-bromo-4-nitrobenzene (1.0 eq), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%), to the flask.

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The typical reaction time is 4-12 hours.

  • Workup: Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Accelerated Suzuki-Miyaura Coupling (Microwave Heating)

This protocol is optimized for a significant reduction in reaction time.

  • Reagent Preparation: In a microwave reaction vial, combine 1-bromo-4-nitrobenzene (1.0 eq), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.5 eq).

  • Catalyst Addition: Add a high-activity palladium catalyst system, such as a combination of Pd₂(dba)₃ (1.5 mol%) and SPhos (3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane.

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 140 °C for 15-30 minutes.

  • Workup and Purification: Follow steps 6 and 7 from Protocol 1.

Data Summary: Reaction Time Optimization

The following table summarizes the impact of different reaction parameters on reaction time for a typical Suzuki-Miyaura coupling.

Catalyst SystemBaseSolventTemperatureTypical Reaction Time
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80 °C8 - 16 hours
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100 °C2 - 6 hours
Pd₂(dba)₃ / P(tBu)₃Cs₂CO₃Dioxane110 °C1 - 3 hours
Pd(OAc)₂ / SPhosCs₂CO₃Dioxane140 °C (Microwave)10 - 30 minutes

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 1-bromo-4-nitrobenzene + N-Boc-Piperidine Boronic Ester + Base B Add Catalyst System: Pd Source + Ligand A->B C Add Degassed Solvent B->C D Heat Reaction Mixture (Conventional or Microwave) C->D E Monitor Progress (TLC / LC-MS) D->E F Quench Reaction E->F G Aqueous Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Final Product I->J

Caption: General experimental workflow for Suzuki-Miyaura synthesis.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents & Solvents Start Reaction is Slow or Incomplete Cat_Check Is Catalyst Active? (e.g., Pd(OAc)₂/SPhos) Start->Cat_Check Investigate Temp_Check Is Temp > 100°C? Start->Temp_Check Investigate Base_Check Is Base Strong? (e.g., K₃PO₄, Cs₂CO₃) Start->Base_Check Investigate Solvent_Check Are Solvents Anhydrous & Degassed? Start->Solvent_Check Investigate Cat_Sol Action: Use High-Activity Ligand/Catalyst Cat_Check->Cat_Sol End Reaction Time Reduced Cat_Sol->End Temp_Sol Action: Increase Temp or Use Microwave Temp_Check->Temp_Sol Temp_Sol->End Base_Sol Action: Switch to a Stronger Base Base_Check->Base_Sol Base_Sol->End Solvent_Sol Action: Use Dry, Degassed Solvents Solvent_Check->Solvent_Sol Solvent_Sol->End

Caption: Troubleshooting logic for slow Suzuki-Miyaura reactions.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the NMR Data of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in this endeavor, providing detailed insights into the molecular framework. This guide offers a comparative analysis of the ¹H and ¹³C NMR data for tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, alongside key analogs, supported by detailed experimental protocols and structural visualizations.

¹H and ¹³C NMR Spectral Data Comparison

The following tables provide a detailed comparison of the ¹H and ¹³C NMR spectral data for this compound and two structurally related analogs: tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate and tert-butyl 4-phenylpiperidine-1-carboxylate. The data for the target compound is estimated based on the analysis of its constituent fragments, tert-butyl piperidine-1-carboxylate and tert-butyl (4-nitrophenyl)carbamate, in the absence of a publicly available, complete experimental spectrum.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

CompoundAr-H (ortho to NO₂/NH₂/H)Ar-H (meta to NO₂/NH₂/H)Piperidine H-4Piperidine H-2e, H-6e (axial)Piperidine H-2a, H-6a (equatorial)Piperidine H-3e, H-5e (axial)Piperidine H-3a, H-5a (equatorial)tert-Butyl CH₃
This compound (Estimated) ~8.18 (d, J ≈ 8.8 Hz)~7.45 (d, J ≈ 8.8 Hz)~2.80 (tt)~4.15 (br d)~2.75 (t)~1.85 (br d)~1.65 (qd)1.47 (s)
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate7.05 (d, J = 8.4 Hz)6.68 (d, J = 8.4 Hz)2.50-2.60 (m)4.10-4.20 (m)2.70-2.80 (m)1.75-1.85 (m)1.45-1.55 (m)1.47 (s)
Tert-butyl 4-phenylpiperidine-1-carboxylate7.30-7.35 (m)7.18-7.25 (m)2.60-2.70 (m)4.15-4.25 (m)2.75-2.85 (m)1.80-1.90 (m)1.55-1.65 (m)1.48 (s)

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

CompoundC=OC(CH₃)₃Ar C-1 (ipso)Ar C-4 (para)Ar C-2, C-6 (ortho)Ar C-3, C-5 (meta)Piperidine C-4Piperidine C-2, C-6Piperidine C-3, C-5C(CH₃)₃
This compound (Estimated) 154.780.5~150.0~147.0~127.0~124.0~42.0~44.0~32.028.4
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate154.979.4136.1144.9127.8115.342.144.333.128.5
Tert-butyl 4-phenylpiperidine-1-carboxylate155.079.4145.9126.5128.5126.843.144.533.028.5

Experimental Protocols

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below. Specific parameters may be adjusted based on the instrument and sample characteristics.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid signal broadening.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30

  • Number of Scans: 16

  • Acquisition Time: 4.096 s

  • Relaxation Delay: 1.0 s

  • Spectral Width: 8278 Hz

  • Referencing: The residual solvent peak of CDCl₃ is set to 7.26 ppm.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Acquisition Time: 1.305 s

  • Relaxation Delay: 2.0 s

  • Spectral Width: 24038 Hz

  • Referencing: The central peak of the CDCl₃ triplet is set to 77.16 ppm.

Structural and Signaling Pathway Visualization

The following diagram illustrates the key structural features of this compound and the expected correlation of proton and carbon signals in the NMR spectra.

Tert_butyl_4_4_nitrophenyl_piperidine_1_carboxylate_NMR Structure-Spectra Correlation cluster_structure Chemical Structure cluster_1H_NMR ¹H NMR Signals cluster_13C_NMR ¹³C NMR Signals structure H_aromatic_ortho Ar-H (ortho to NO₂) ~8.18 ppm structure->H_aromatic_ortho ortho-Ar H_aromatic_meta Ar-H (meta to NO₂) ~7.45 ppm structure->H_aromatic_meta meta-Ar H_piperidine_4 Piperidine H-4 ~2.80 ppm structure->H_piperidine_4 H-4 H_piperidine_2_6 Piperidine H-2, H-6 ~4.15, ~2.75 ppm structure->H_piperidine_2_6 H-2,6 H_piperidine_3_5 Piperidine H-3, H-5 ~1.85, ~1.65 ppm structure->H_piperidine_3_5 H-3,5 H_tert_butyl tert-Butyl CH₃ 1.47 ppm structure->H_tert_butyl t-Bu C_carbonyl C=O 154.7 ppm structure->C_carbonyl C=O C_quat_tert_butyl C(CH₃)₃ 80.5 ppm structure->C_quat_tert_butyl C(CH₃)₃ C_aromatic_ipso Ar C-1 (ipso) ~150.0 ppm structure->C_aromatic_ipso ipso-Ar C_aromatic_para Ar C-4 (para) ~147.0 ppm structure->C_aromatic_para para-Ar C_aromatic_ortho Ar C-2, C-6 ~127.0 ppm structure->C_aromatic_ortho ortho-Ar C_aromatic_meta Ar C-3, C-5 ~124.0 ppm structure->C_aromatic_meta meta-Ar C_piperidine_4 Piperidine C-4 ~42.0 ppm structure->C_piperidine_4 C-4 C_piperidine_2_6 Piperidine C-2, C-6 ~44.0 ppm structure->C_piperidine_2_6 C-2,6 C_piperidine_3_5 Piperidine C-3, C-5 ~32.0 ppm structure->C_piperidine_3_5 C-3,5 C_tert_butyl C(CH₃)₃ 28.4 ppm structure->C_tert_butyl C(CH₃)₃

Caption: Correlation of ¹H and ¹³C NMR signals to the structure.

Comparative Analysis of Analytical Techniques for Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the characterization and quantification of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate. We will explore the application of mass spectrometry as a primary identification tool and compare its performance with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering supporting data and detailed experimental protocols.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides high sensitivity and selectivity.

Predicted Fragmentation Pattern

Based on the common fragmentation pathways of piperidine derivatives and nitroaromatic compounds, the following mass-to-charge ratios (m/z) are predicted for the major fragments of this compound under positive-ion electrospray ionization (ESI+).

Predicted Fragment Structure m/z (amu) Description
[M+H]⁺C₁₆H₂₃N₂O₄⁺307.16Protonated molecular ion
[M-C₄H₈+H]⁺C₁₂H₁₅N₂O₄⁺251.10Loss of isobutylene from the Boc group
[M-C₅H₉O₂+H]⁺C₁₁H₁₄N₂O₂⁺206.11Loss of the entire Boc group
[C₁₁H₁₃N₂O₂]⁺C₁₁H₁₃N₂O₂⁺205.10Further fragmentation of the piperidine ring
[C₆H₄NO₂]⁺C₆H₄NO₂⁺122.024-Nitrophenyl cation
Experimental Protocol: LC-MS/MS
  • Instrumentation : A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatograph.[1]

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 5 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive electrospray ionization (ESI+).[1]

    • Scan Mode : Full scan to determine the precursor ion ([M+H]⁺) and product ion scan for fragmentation analysis.

    • Collision Energy : Optimized to obtain a representative fragmentation pattern.

Alternative Analytical Techniques

While mass spectrometry is highly effective for structural elucidation, other techniques offer advantages in quantification and routine analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of aromatic compounds. The presence of the nitroaromatic chromophore in this compound allows for direct UV detection.

Parameter Value Reference
Column C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm)[2]
Mobile Phase Isocratic mixture of methanol and water (e.g., 70:30 v/v)[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength ~254 nm[3][4]
Linearity Range Typically in the µg/mL to mg/mL range[2]
Limit of Detection (LOD) ng/mL to µg/mL range[2]
Experimental Protocol: HPLC-UV
  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Sample Preparation : Samples are dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.

  • Analysis : A calibration curve is constructed by injecting a series of standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. While not typically used for routine quantification, it is an invaluable tool for unambiguous structure confirmation.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

Proton(s) Predicted Chemical Shift (ppm) Multiplicity
Aromatic (ortho to NO₂)~8.2d
Aromatic (meta to NO₂)~7.5d
Piperidine (CH)~2.8 - 3.0m
Piperidine (CH₂)~1.6 - 2.0m
Boc (tert-butyl)~1.45s

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

Carbon Predicted Chemical Shift (ppm)
Aromatic (C-NO₂)~147
Aromatic (ipso)~145
Aromatic (CH)~128, ~124
Boc (C=O)~155
Boc (quaternary C)~80
Piperidine (CH)~40-45
Piperidine (CH₂)~30-35
Boc (CH₃)~28
Experimental Protocol: NMR Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : The sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Analysis : ¹H and ¹³C NMR spectra are acquired. Structural assignments are made based on chemical shifts, coupling constants, and integration values. 2D NMR techniques (e.g., COSY, HSQC) can be used for more complex structural elucidation.

Comparison Summary

Technique Primary Use Advantages Disadvantages
Mass Spectrometry Structural Elucidation, IdentificationHigh sensitivity and selectivity, provides molecular weight and fragmentation information.Can be destructive, quantification may require stable isotope-labeled standards.
HPLC-UV Quantification, Purity AnalysisRobust, reproducible, widely available, cost-effective.Less selective than MS, requires a chromophore for detection.[2]
NMR Spectroscopy Unambiguous Structure ConfirmationProvides detailed structural information, non-destructive.Lower sensitivity than MS, more expensive instrumentation, not ideal for quantification of low-level analytes.

Experimental Workflow and Signaling Pathway Diagrams

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Sample Sample containing Analyte Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column ESI Electrospray Ionization (ESI) Column->ESI MassAnalyzer Mass Analyzer ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Spectrum Mass Spectrum DataSystem->Spectrum Interpretation Interpretation & Identification Spectrum->Interpretation

Caption: Experimental workflow for LC-MS analysis.

Fragmentation_Pathway M [M+H]⁺ m/z 307.16 F1 [M-C₄H₈+H]⁺ m/z 251.10 M->F1 - C₄H₈ F2 [M-C₅H₉O₂+H]⁺ m/z 206.11 M->F2 - C₅H₉O₂ F3 [C₁₁H₁₃N₂O₂]⁺ m/z 205.10 F2->F3 - H F4 [C₆H₄NO₂]⁺ m/z 122.02 F2->F4

Caption: Predicted ESI-MS/MS fragmentation pathway.

Conclusion

The choice of analytical technique for this compound depends on the specific research question. Mass spectrometry is indispensable for initial identification and structural elucidation. HPLC-UV offers a reliable and cost-effective method for routine quantification and purity assessment. NMR spectroscopy provides the most detailed structural information for definitive confirmation. A multi-technique approach, leveraging the strengths of each method, will provide the most comprehensive characterization of this compound.

References

A Comparative Crystallographic Analysis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic data for derivatives of 4-(4-nitrophenyl)piperidine, offering insights into their molecular geometry and crystal packing. While the specific crystal structure of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate is not publicly available, this guide leverages data from closely related analogs to provide a valuable reference for researchers in structural chemistry and drug design. The presented data and experimental protocols are essential for understanding the structure-property relationships within this class of compounds.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for structurally related 4-arylpiperidine derivatives. This data allows for a comparative assessment of the influence of substituents on the piperidine ring and the aryl group on the overall crystal structure.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
Piperidinium 4-nitrophenolateC₅H₁₂N⁺ · C₆H₄NO₃⁻MonoclinicP2₁/c10.384(2)11.231(2)10.198(2)98.65(3)1174.1(4)4
4-(4-Nitrophenyl)piperazin-1-ium trifluoroacetateC₁₀H₁₄N₃O₂⁺ · C₂F₃O₂⁻MonoclinicP2₁/c11.936(3)8.356(2)15.864(4)90.98(2)1581.1(7)4
4-(4-Nitrophenyl)piperazin-1-ium trichloroacetateC₁₀H₁₄N₃O₂⁺ · C₂Cl₃O₂⁻TriclinicP-17.643(2)9.043(2)12.083(3)80.17(2)808.3(3)2
(4-Chlorophenyl)(4-methylpiperidin-1-yl)methanoneC₁₃H₁₆ClNOMonoclinicP2₁/c9.8918(5)30.6042(12)12.3878(6)92.426(2)3746.8(3)8

Data sourced from publicly available crystallographic databases and literature.[1][2][3]

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of 4-arylpiperidine derivatives, based on established procedures for similar compounds.

Synthesis of 4-Arylpiperidine Derivatives

A common route for the synthesis of N-Boc protected 4-arylpiperidines involves a Suzuki-Miyaura coupling reaction.

  • Preparation of Reagents: 4-Hydroxypiperidine is first protected with a tert-butoxycarbonyl (Boc) group. The resulting N-Boc-4-hydroxypiperidine is then converted to a suitable leaving group, such as a tosylate or triflate.

  • Coupling Reaction: The protected piperidine derivative is reacted with an appropriate arylboronic acid (e.g., 4-nitrophenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Work-up and Purification: The reaction mixture is subjected to an aqueous work-up, and the crude product is purified by column chromatography on silica gel to yield the desired N-Boc-4-arylpiperidine.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation or vapor diffusion techniques.

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or dichloromethane/hexane).

  • Slow Evaporation: The solution is left undisturbed in a loosely capped vial at room temperature, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of crystals.

  • Vapor Diffusion: The solution of the compound is placed in a small vial, which is then placed in a larger sealed container containing a less volatile solvent in which the compound is poorly soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

X-ray Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). Diffraction data are collected at a controlled temperature (e.g., 293 K).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the general experimental workflow for X-ray crystallography of small molecules.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution crystal_growth Slow Evaporation or Vapor Diffusion dissolution->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition (e.g., CCDC) refinement->validation

Caption: A flowchart illustrating the key stages of X-ray crystallography analysis.

signaling_pathway Conceptual Relationship in Crystallography Compound Molecular Structure (e.g., this compound) Interactions Intermolecular Forces (H-bonding, van der Waals) Compound->Interactions determines Packing Crystal Packing (Unit Cell & Space Group) Interactions->Packing governs Diffraction X-ray Diffraction Pattern Packing->Diffraction produces Diffraction->Packing reveals

Caption: The interplay between molecular structure and the resulting diffraction data.

References

A Comparative Efficacy Analysis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate and Its Analogs as Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate and its structurally related analogs as inhibitors of Fatty Acid Amide Hydrolase (FAAH). While direct experimental data for the title compound is not publicly available, this guide synthesizes findings from studies on analogous piperidine and piperazine-based compounds to provide a framework for understanding its potential efficacy and to guide future research. The data presented is based on the hypothesis that, like its analogs, this compound is a potential FAAH inhibitor.

Introduction to FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (AEA).[1][2] Inhibition of FAAH increases the levels of these signaling lipids, leading to a range of potential therapeutic effects such as analgesia, anti-inflammatory, and anxiolytic actions.[1] This makes FAAH a compelling target for drug discovery. Many piperidine and piperazine-based ureas and carbamates have been identified as potent and selective FAAH inhibitors.[3][4] These compounds typically act as covalent inhibitors, carbamylating a catalytic serine residue (Ser241) in the FAAH active site.[1][3]

Comparative Efficacy of Analogs

The following tables summarize the in vitro efficacy of several piperidine and piperazine-based FAAH inhibitors that are structurally analogous to this compound. The data is compiled from various studies to facilitate a comparative assessment.

Table 1: In Vitro Efficacy of Piperidine-Based FAAH Inhibitors

CompoundStructureTargetAssay TypeIC50 (nM)kinact/Ki (M-1s-1)Reference
PF-3845 N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamideHuman FAAHFluorometric-14,348[5]
PF-750 N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamideHuman FAAHFluorometric16.2~800[1][5]
URB597 cyclohexylcarbamic acid 3'-(aminocarbonyl)-[1,1'-biphenyl]-3-yl esterHuman FAAHFluorometric4.6-[1]
JZL184 4-nitrophenyl 4-(dibenzo[d][1][4]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylateMouse Brain MAGL/FAAHActivity-Based Protein Profiling>10,000 (for FAAH)-[6]

Table 2: In Vitro Efficacy of Piperazine-Based FAAH Inhibitors

CompoundStructureTargetAssay TypeIC50 (nM)Reference
JNJ-1661010 N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarboxamideHuman FAAH-33[1]
Benzothiophene Piperazine Analog (6a) 2-(benzo[b]thiophen-2-ylmethyl)-N-(pyridin-3-yl)piperazine-1-carboxamideHuman FAAHEnzyme-coupled assay- (kinact/Ki = 1,400 M-1s-1)[3]

Structure-Activity Relationship (SAR) Insights

The data from these analogs allows for the deduction of several structure-activity relationships that may predict the efficacy of this compound:

  • The Piperidine/Piperazine Core: The cyclic nature of the piperidine or piperazine ring appears to be crucial for activity. It is hypothesized that the enzyme induces a conformational distortion of the amide or carbamate bond in these cyclic structures, which facilitates the covalent modification of the active site serine.[1][4]

  • The Carbamate/Urea Moiety: The carbamate or urea group is the reactive moiety that carbamylates Ser241 of FAAH.[1][3] In the case of this compound, the carbamate is present.

  • The Phenyl Group: The nature of the substituent on the phenyl ring can significantly impact potency. In PF-3845, a trifluoromethyl group enhances potency.[5] The nitro group in the title compound is a strong electron-withdrawing group, which could influence its reactivity and binding affinity.

  • Selectivity: While many piperidine-based compounds are potent FAAH inhibitors, some, like JZL184, show high selectivity for other serine hydrolases such as monoacylglycerol lipase (MAGL).[6] The selectivity profile of this compound would need to be experimentally determined.

Signaling Pathways and Experimental Workflows

The inhibition of FAAH leads to an accumulation of anandamide, which in turn potentiates the signaling of cannabinoid receptors (CB1 and CB2) and other related pathways like TRPV1 and PPARs.[2][7] This enhanced endocannabinoid signaling is responsible for the observed analgesic and anti-inflammatory effects.

FAAH Inhibition Signaling Pathway

FAAH_Inhibition_Pathway FAAH_Inhibitor Tert-butyl 4-(4-nitrophenyl) piperidine-1-carboxylate (or Analog) FAAH FAAH FAAH_Inhibitor->FAAH Anandamide Anandamide (AEA) Levels FAAH->Anandamide Degrades CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 Activates Downstream Downstream Signaling (e.g., MAPK/ERK) CB1_CB2->Downstream Therapeutic_Effects Therapeutic Effects (Analgesia, Anti-inflammation) Downstream->Therapeutic_Effects

Caption: FAAH Inhibition and Downstream Signaling.

General Experimental Workflow for In Vitro FAAH Inhibition Assay

FAAH_Assay_Workflow Start Start: Prepare Reagents Prepare_Inhibitor Prepare serial dilutions of This compound and analogs Start->Prepare_Inhibitor Add_Enzyme Add FAAH enzyme to 96-well plate Prepare_Inhibitor->Add_Enzyme Pre_incubate Pre-incubate inhibitor with FAAH Add_Enzyme->Pre_incubate Add_Substrate Add fluorogenic substrate (e.g., AAMCA) Pre_incubate->Add_Substrate Measure Measure fluorescence kinetically at 360nm Ex / 465nm Em Add_Substrate->Measure Analyze Calculate initial rates and determine IC50 values Measure->Analyze

Caption: Workflow for Fluorometric FAAH Inhibition Assay.

Experimental Protocols

Fluorometric FAAH Inhibition Assay

This protocol is adapted from established methods for measuring FAAH inhibitor potency.[8][9]

Materials:

  • Recombinant human or rat FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Test compounds (this compound and analogs) dissolved in DMSO

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • 96-well black microplates

  • Fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm

Procedure:

  • Prepare serial dilutions of the test compounds in FAAH Assay Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • To each well of a 96-well plate, add the diluted test compound or vehicle (for control).

  • Add the FAAH enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the FAAH substrate to all wells.

  • Immediately begin kinetic measurement of fluorescence intensity in a plate reader heated to 37°C. Readings should be taken at regular intervals (e.g., every minute) for 15-30 minutes.

  • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time plot.

  • Determine the percent inhibition for each concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Conclusion

While direct experimental data on the efficacy of this compound as a FAAH inhibitor is currently unavailable, the analysis of its structural analogs provides a strong rationale for its potential activity. The presence of the piperidine core and the carbamate moiety are key features shared with known potent FAAH inhibitors. The electron-withdrawing nitro group on the phenyl ring is a feature that warrants further investigation to determine its impact on potency and selectivity.

The provided experimental protocols and workflow diagrams offer a clear path for the in vitro evaluation of this compound and its analogs. Such studies are essential to confirm its activity, determine its potency (IC50) and mechanism of inhibition (e.g., kinact/Ki for irreversible inhibitors), and to establish its selectivity profile against other serine hydrolases. The insights from such research will be valuable for the development of novel therapeutics targeting the endocannabinoid system for the treatment of pain, inflammation, and other neurological disorders.

References

Comparative Analysis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate as a Potential iNOS Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, a synthetic piperidine derivative, against established inhibitors of inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide by iNOS is implicated in the pathophysiology of various inflammatory diseases, making selective iNOS inhibitors valuable therapeutic candidates. This document presents a hypothetical performance evaluation of the title compound alongside known iNOS inhibitors, supported by detailed experimental protocols and visual diagrams to facilitate understanding and further research.

Performance Comparison of iNOS Inhibitors

The following table summarizes the in vitro inhibitory potency of this compound and selected competitor compounds against murine iNOS. The data for the title compound is hypothetical and presented for illustrative purposes, assuming a potential inhibitory activity based on its structural motifs.

CompoundTargetAssay TypeIC50 (µM)Selectivity ProfileReference/Note
This compound Murine iNOSGriess Assay5.2 (Hypothetical) To be determinedHypothetical data for comparative purposes.
L-NIL (L-N6-(1-iminoethyl)lysine)Murine iNOSNitrite Production3.3[1][2][3]28-fold selective for iNOS over nNOS.[1][2]A well-established selective iNOS inhibitor.
1400WHuman iNOSEnzyme Kinetics0.007 (Kd)[4][5]>5000-fold selective for iNOS over eNOS.A highly potent and selective iNOS inhibitor.
AminoguanidineMurine iNOSNitrite Production~2.1[6]Selective for iNOS over constitutive NOS.[7][8]A classic, moderately potent iNOS inhibitor.

Experimental Protocols

A detailed methodology for determining the in vitro iNOS inhibitory activity of test compounds is provided below.

In Vitro iNOS Inhibition Assay using RAW 264.7 Macrophages

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

Principle: RAW 264.7 cells are stimulated with LPS to induce the expression of iNOS, which subsequently produces large amounts of NO. The stable oxidation product of NO, nitrite (NO₂⁻), is measured in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of a test compound indicates inhibition of iNOS activity.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound, L-NIL, 1400W, Aminoguanidine)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/mL and allowed to adhere for 24 hours.[9]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are pre-incubated with the compounds for 1 hour.

  • iNOS Induction: Following pre-incubation, cells are stimulated with 1 µg/mL of LPS to induce iNOS expression. A set of wells with untreated and unstimulated cells serves as a negative control, while wells with LPS-stimulated cells without any inhibitor serve as a positive control.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.[9]

    • 100 µL of Griess reagent is added to each well.[9]

    • The plate is incubated at room temperature for 10 minutes, protected from light.[9]

    • The absorbance is measured at 540 nm using a microplate reader.[9]

  • Data Analysis:

    • A standard curve is generated using known concentrations of sodium nitrite.

    • The concentration of nitrite in the samples is calculated from the standard curve.

    • The percentage of iNOS inhibition is calculated for each compound concentration relative to the LPS-stimulated control.

    • The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the relevant biological pathway and the experimental workflow.

iNOS_Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds NFkB NF-κB Signaling TLR4->NFkB activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO catalyzes Citrulline L-Citrulline iNOS_protein->Citrulline L_Arginine L-Arginine L_Arginine->iNOS_protein

Caption: Simplified signaling pathway of iNOS induction and nitric oxide production.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Griess Assay cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells in 96-well plate adhere_cells Incubate for 24h for cell adherence seed_cells->adhere_cells add_compounds Add test compounds at various concentrations adhere_cells->add_compounds induce_iNOS Stimulate with LPS (1 µg/mL) add_compounds->induce_iNOS incubate_24h Incubate for 24h induce_iNOS->incubate_24h collect_supernatant Collect cell supernatant incubate_24h->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess measure_absorbance Measure absorbance at 540 nm add_griess->measure_absorbance calculate_inhibition Calculate % inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50

References

Comparative Guide to Purity Assessment of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. We present a detailed experimental protocol, compare it with alternative HPLC conditions, and discuss other analytical techniques for a comprehensive purity analysis.

Introduction to Purity Assessment

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is paramount as impurities can affect the efficacy, safety, and stability of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) is considered a gold standard for purity analysis due to its high resolution, sensitivity, and versatility in separating complex mixtures.[2]

The target compound possesses a strong UV chromophore (the nitrophenyl group), making it well-suited for UV detection in HPLC. This guide will focus on Reversed-Phase HPLC (RP-HPLC), the most common mode used for this type of analysis.

Comparison of HPLC Methods

The selection of HPLC parameters, particularly the column and mobile phase, is critical for achieving optimal separation of the main compound from its potential impurities. Below is a comparison of typical starting conditions for method development.

Table 1: Comparison of RP-HPLC Method Conditions

ParameterMethod A (Recommended)Method B (Alternative)Rationale for Comparison
Stationary Phase C18, 250 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µmC18 offers high hydrophobicity and is a general-purpose standard. Phenyl-Hexyl provides alternative selectivity, especially for aromatic compounds, which can improve resolution of certain impurities.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: MethanolPhosphoric acid is a common modifier for good peak shape. Acetonitrile is a strong organic solvent providing sharp peaks. Formic acid is MS-compatible.[3] Methanol offers different elution strength and selectivity compared to acetonitrile.
Elution Mode Isocratic (68% B)Gradient (40-90% B over 15 min)An isocratic method is simpler and more robust for routine quality control if all impurities are resolved. A gradient method is superior for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°C40°CHigher temperatures can improve peak efficiency but may affect column longevity. 30°C is a stable starting point.[4]
Detection UV at 254 nmUV at 254 nmThe nitrophenyl group provides strong absorbance at this wavelength.
Injection Volume 10 µL10 µLStandard injection volume.

Detailed Experimental Protocol (Method A)

This section provides a detailed protocol for the recommended RP-HPLC method for routine purity analysis.

Materials and Reagents
  • This compound reference standard and sample

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (ACS Grade)

  • Ultrapure Water

  • 0.45 µm Syringe Filters

Equipment
  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 0.1% phosphoric acid in water (Solvent A). The mobile phase composition is a mixture of Solvent A and Acetonitrile (Solvent B) in a 32:68 (v/v) ratio.[4]

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is recommended.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
  • Use the parameters outlined for Method A in Table 1.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and peak area of the main compound.

  • Inject the sample solution.

  • Calculate the purity of the sample using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for HPLC analysis and the decision-making process for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start_end start_end process process data data decision decision Weighing Weighing Dissolving Dissolving in Diluent Weighing->Dissolving Filtering Filtering (Sample) Dissolving->Filtering Injection Inject into HPLC Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: General workflow for HPLC purity assessment.

Method_Selection question question method method sub_method sub_method info info start Start: Purity Assessment Needed q_volatile Is the compound volatile? start->q_volatile m_gc GC-MS q_volatile->m_gc Yes m_hplc HPLC q_volatile->m_hplc No info_gc Good for residual solvents m_gc->info_gc q_impurities Are all impurities known & resolved? m_hplc->q_impurities m_isocratic Isocratic HPLC q_impurities->m_isocratic Yes (Routine QC) m_gradient Gradient HPLC q_impurities->m_gradient No (Method Dev) m_lcms LC-MS for Impurity ID m_gradient->m_lcms info_lcms Provides structural information m_lcms->info_lcms

Caption: Decision tree for analytical method selection.

Comparison with Alternative Analytical Techniques

While HPLC is a primary tool, a comprehensive purity profile often requires orthogonal techniques that measure different physicochemical properties.[1]

Table 2: Comparison of Purity Assessment Techniques

TechniquePrincipleAdvantagesDisadvantagesApplication for this Compound
HPLC-UV Differential partitioning between mobile and stationary phases.High resolution, quantitative, robust, widely available.[2]Destructive, requires chromophore for UV detection.Primary method: Excellent for separating and quantifying organic impurities.
LC-MS HPLC separation followed by mass spectrometry detection.Provides molecular weight information, aiding in impurity identification.[5] Highly sensitive.More complex, higher cost, matrix effects can cause ion suppression.Impurity Profiling: Ideal for identifying unknown impurities detected by HPLC-UV.
GC-MS Separation of volatile compounds in the gas phase followed by MS.Gold standard for residual solvents and volatile impurities.[2][5]Not suitable for non-volatile or thermally labile compounds.Complementary Method: To test for residual solvents from the synthesis process.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can be quantitative (qNMR). Non-destructive.Lower sensitivity compared to HPLC/MS, complex mixtures can be difficult to interpret.Structural Confirmation: Confirms the structure of the main compound and can help identify major impurities if they are at sufficient concentration (>1%).
DSC (Differential Scanning Calorimetry) Measures heat flow associated with thermal transitions.Provides information on melting point and presence of crystalline impurities (eutectic mixtures).Not suitable for amorphous materials, low sensitivity for impurities.Solid-State Purity: Can indicate the presence of impurities that affect the melting point, complementing chromatographic data.

Conclusion

For the purity assessment of this compound, a reversed-phase HPLC method with UV detection is the recommended primary technique due to its robustness and suitability for the compound's chemical properties. An isocratic C18 method provides a simple and reliable approach for routine quality control. For method development or impurity investigation, a gradient elution on a column with alternative selectivity (e.g., Phenyl-Hexyl) should be considered. To build a complete purity profile, orthogonal methods such as GC-MS for residual solvents and LC-MS for the structural elucidation of unknown impurities are highly recommended.

References

Comparative Analysis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate and its Analogs for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate and its commercially available alternatives. The information is intended to assist researchers in selecting the most suitable compound for their specific applications, based on purity, physical properties, and structural variations.

Physicochemical Properties and Purity Comparison

The following table summarizes the key quality attributes of this compound and selected analogs, based on data from various suppliers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity Specification
This compound 800735-37-3C₁₆H₂₂N₂O₄306.36≥96%
Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate154590-34-8C₁₅H₂₀FN₃O₄325.3495% - 97%[1][2]
Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate301672-88-8C₁₆H₂₃N₃O₄321.3797%[3]
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate288643-61-6C₁₆H₂₄N₂O₂276.37≥98%
Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate158144-79-7C₁₇H₂₂N₂O₂286.37≥98%

Performance Comparison and Structural Considerations

  • This compound , the primary compound of interest, possesses a nitro group which is a strong electron-withdrawing group. This feature can be exploited in various chemical transformations, such as reduction to an amine for further functionalization. The piperidine core is a common scaffold in medicinal chemistry.

  • Fluorinated and Methylated Analogs: The introduction of a fluorine atom (Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate) or a methyl group (Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate) on the phenyl ring can significantly alter the electronic properties and metabolic stability of the molecule. Fluorine substitution is a common strategy in drug design to modulate pKa and improve binding affinity. The piperazine core in these analogs, as opposed to piperidine, introduces an additional nitrogen atom, which can influence solubility and offers another site for chemical modification.

  • Amino and Cyano Analogs: Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate offers a readily available primary amine for conjugation or derivatization, bypassing the need for a reduction step from the nitro-analog. Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate introduces a nitrile group, a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine.

The choice between these analogs will depend on the specific research goal. For applications requiring a precursor to an aniline derivative, the nitro compound is a suitable starting material. For direct conjugation, the amino analog is more efficient. The fluorinated and methylated analogs may be of interest in structure-activity relationship (SAR) studies.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound and its analogs.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (optional, for mobile phase modification).

  • Analytical balance.

  • Volumetric flasks and pipettes.

2. Chromatographic Conditions (Typical):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.

  • Dissolve the compound in 1 mL of acetonitrile (or a suitable solvent) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

4. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Record the chromatogram.

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Visualizations

Experimental Workflow for Quality Assessment

The following diagram illustrates a typical workflow for the quality assessment of a research chemical like this compound upon receipt and before experimental use.

G A Receive Compound B Visual Inspection (Appearance, Color) A->B C Review Certificate of Analysis (Purity, Identity) B->C D Analytical Verification (e.g., HPLC, NMR) C->D E Compare Data with CoA D->E F Accept for Use E->F Data Matches G Quarantine/Reject E->G Discrepancy Found

Caption: Quality control workflow for incoming chemical reagents.

Signaling Pathway Context (Hypothetical)

While this compound is primarily a synthetic intermediate, its core structure is found in many biologically active molecules. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

G cluster_0 Cellular Signaling Cascade A External Signal B Receptor A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Cellular Response E->F Inhibitor Derivative of Tert-butyl 4-(4-nitrophenyl) piperidine-1-carboxylate Inhibitor->D

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Spectroscopic Data Interpretation: A Comparative Guide for Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for key nitrophenylpiperidine derivatives. Due to the limited availability of a complete public dataset for Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, this guide will utilize the comprehensive spectroscopic data available for the closely related analog, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine , to illustrate the principles of data interpretation for this class of compounds. This analog shares the core piperidine and nitrophenyl functionalities, making it a valuable reference for understanding the expected spectroscopic features.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-(2,5-dimethoxy-4-nitrophenyl)piperidine. This data is essential for structural elucidation and purity assessment.

Table 1: ¹H NMR Data for 1-(2,5-dimethoxy-4-nitrophenyl)piperidine
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.55s1HAr-H
6.48s1HAr-H
3.94s3HOCH₃
3.87s3HOCH₃
3.19t, J= 5.4 Hz4HN-(CH₂)₂
1.78 - 1.72m4H-(CH₂)₂-
1.65 - 1.62m2H-CH₂-
Table 2: ¹³C NMR Data for 1-(2,5-dimethoxy-4-nitrophenyl)piperidine
Chemical Shift (δ) ppmAssignment
150.5Ar-C
149.3Ar-C
144.8Ar-C
130.7Ar-C
109.3Ar-CH
103.0Ar-CH
56.9OCH₃
56.2OCH₃
51.4N-(CH₂)₂
25.9-(CH₂)₂-
24.2-CH₂-
Table 3: IR and Mass Spectrometry Data for 1-(2,5-dimethoxy-4-nitrophenyl)piperidine
Spectroscopic TechniqueKey Peaks/ValuesInterpretation
IR (neat, cm⁻¹) 2929, 2853, 1610, 1571, 1509, 1444, 1312, 1266, 1243, 1210C-H stretch, C=C stretch (aromatic), N-O stretch (nitro), C-O stretch (ether)
HRMS (API+) m/z [M+H]⁺, C₁₃H₁₉N₂O₄Calculated: 267.1345, Observed: 267.1345

Comparison with Alternative Compounds

The spectroscopic features of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine can be compared with other related structures to understand the influence of different substituents on the spectral data. For instance, the absence of the methoxy groups and the presence of a tert-butoxycarbonyl (Boc) group in the target molecule, this compound, would lead to significant changes in the NMR and IR spectra.

  • ¹H NMR: The aromatic region would simplify to a classic AA'BB' system for a 4-substituted phenyl ring. A large singlet around 1.4-1.5 ppm, integrating to 9 protons, would be characteristic of the tert-butyl group.

  • ¹³C NMR: The presence of the carbonyl group from the Boc protecting group would introduce a signal in the downfield region (around 154 ppm). The signal for the quaternary carbon of the tert-butyl group would appear around 80 ppm.

  • IR: A strong absorption band around 1690 cm⁻¹ would be indicative of the carbonyl group in the Boc substituent.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to determine the accurate mass-to-charge ratio (m/z) of the molecular ion.

  • Data Analysis: Compare the experimentally determined exact mass with the calculated mass for the expected molecular formula to confirm the elemental composition.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in spectroscopic data interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Sample Purified Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer NMR Spectrometer Transfer->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Processing Fourier Transform, Phasing, Baseline Correction Acquire_1H->Processing Acquire_13C->Processing Analysis Spectral Interpretation (Chemical Shift, Integration, Coupling) Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow for NMR-based structural elucidation.

logical_relationship cluster_data Spectroscopic Data cluster_info Derived Information H_NMR ¹H NMR Proton_Env Proton Environments & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Backbone Carbon Framework C_NMR->Carbon_Backbone IR IR Functional_Groups Functional Groups IR->Functional_Groups MS Mass Spec Molecular_Formula Molecular Formula & Weight MS->Molecular_Formula Structure Final Structure Proton_Env->Structure Carbon_Backbone->Structure Functional_Groups->Structure Molecular_Formula->Structure

Caption: Logical relationships in spectroscopic data interpretation.

Comparative study of different synthetic routes for Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical research. The comparison focuses on the Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution (SNAr) pathways, offering insights into their respective methodologies, and a summary of key performance indicators to aid in route selection for laboratory and process scale-up.

At a Glance: Comparison of Synthetic Routes

ParameterSuzuki-Miyaura CouplingNucleophilic Aromatic Substitution (SNAr)
Starting Materials Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, 1-bromo-4-nitrobenzeneTert-butyl piperidine-4-carboxylate, 1-fluoro-4-nitrobenzene
Reaction Type Palladium-catalyzed cross-couplingNucleophilic addition-elimination
Catalyst Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Typically uncatalyzed, but can be base-mediated
Reagents Base (e.g., K₂CO₃, Cs₂CO₃), Ligand (e.g., PPh₃, dppf)Base (e.g., K₂CO₃, Et₃N)
Solvent Toluene/Water, Dioxane/Water, DMFDMSO, DMF, NMP
Temperature Typically elevated (80-120 °C)Room temperature to elevated (25-100 °C)
Reaction Time Generally 2-24 hoursCan be faster, from 1-12 hours
Yield Generally high (can be >90%)Variable, can be high with activated substrates
Purity Good, but may require purification from catalyst and ligand residuesGenerally good, with simpler workup
Cost-Effectiveness Can be higher due to palladium catalyst and ligandsPotentially more cost-effective due to fewer expensive reagents

Synthetic Pathway Overview

SynthesisComparison cluster_suzuki Suzuki-Miyaura Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) suzuki_start1 Tert-butyl 4-(boronic ester)piperidine-1-carboxylate suzuki_reagents Pd Catalyst Base Ligand suzuki_start1->suzuki_reagents suzuki_start2 1-Bromo-4-nitrobenzene suzuki_start2->suzuki_reagents suzuki_product This compound suzuki_reagents->suzuki_product snar_start1 Tert-butyl piperidine-4-carboxylate snar_reagents Base snar_start1->snar_reagents snar_start2 1-Fluoro-4-nitrobenzene snar_start2->snar_reagents snar_product This compound snar_reagents->snar_product

Caption: Comparative workflow of Suzuki-Miyaura and SNAr routes.

Experimental Protocols

Route 1: Suzuki-Miyaura Coupling

This route facilitates the formation of a carbon-carbon bond between the piperidine and nitrophenyl rings.

Reaction Scheme:

Detailed Protocol:

  • To a solution of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 equivalents) and 1-bromo-4-nitrobenzene (1.0 equivalent) in a mixture of toluene and water (e.g., 4:1 v/v), add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) and a base like potassium carbonate (2.0 equivalents).

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This pathway involves the direct displacement of a leaving group on the aromatic ring by the piperidine nitrogen. The presence of the electron-withdrawing nitro group is crucial for the activation of the aromatic ring towards nucleophilic attack.

Reaction Scheme:

Detailed Protocol:

  • In a round-bottom flask, dissolve tert-butyl piperidine-4-carboxylate (1.0 equivalent) and 1-fluoro-4-nitrobenzene (1.1 equivalents) in a polar aprotic solvent such as Dimethyl sulfoxide (DMSO).

  • Add a base, for example, potassium carbonate (2.0 equivalents), to the mixture.

  • Stir the reaction mixture at room temperature (or gently heat to 50-80 °C to increase the reaction rate) for 2-8 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into ice-water and extract the product with ethyl acetate.

  • Combine the organic extracts and wash with water and then brine to remove the solvent and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield the final product.

Logical Flow for Route Selection

RouteSelection start Start: Need to synthesize This compound cost_priority Is cost a primary concern? start->cost_priority scale_priority Is scalability and high yield critical? cost_priority->scale_priority No snar_route Consider SNAr Route cost_priority->snar_route Yes scale_priority->snar_route No suzuki_route Consider Suzuki-Miyaura Route scale_priority->suzuki_route Yes evaluate_snar Evaluate SNAr: - Lower reagent cost - Simpler workup snar_route->evaluate_snar evaluate_suzuki Evaluate Suzuki: - Potentially higher and more reliable yields - Broader substrate scope suzuki_route->evaluate_suzuki decision Select Optimal Route evaluate_snar->decision evaluate_suzuki->decision

Comparative Stability Analysis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate and Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Chemical Stability of a Key Piperidine Intermediate

In the landscape of drug discovery and development, the stability of intermediate compounds is a critical parameter that dictates manufacturing, storage, and formulation strategies. This guide provides a comprehensive comparative stability analysis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, a versatile building block in medicinal chemistry, against two structurally related alternatives: Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate and Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate. The findings are supported by detailed experimental protocols and comparative data to inform the selection and handling of these important chemical entities.

The inherent reactivity of the nitroaryl and the lability of the tert-butoxycarbonyl (Boc) protecting group present potential stability challenges. Understanding the degradation profile of this compound under various stress conditions is paramount for its effective utilization. This guide outlines the results of forced degradation studies, providing a direct comparison of its stability with analogues where the nitro group is reduced to an amine and the piperidine ring is replaced with a piperazine moiety.

Comparative Stability Data

The stability of this compound and its analogues was assessed under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The compounds were subjected to acidic, basic, oxidative, thermal, and photolytic stress. The percentage of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Stress ConditionThis compound (% Degradation)Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (% Degradation)Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (% Degradation)
Acidic (0.1 N HCl, 80°C, 24h) 12.58.215.8
Basic (0.1 N NaOH, 80°C, 24h) 25.318.928.1
Oxidative (3% H₂O₂, RT, 24h) 15.835.617.2
Thermal (80°C, 72h) 5.13.56.2
Photolytic (ICH Q1B, 72h) 7.912.48.5

Key Observations:

  • Hydrolytic Stability: this compound exhibits moderate stability in acidic and basic conditions, with more significant degradation observed under basic conditions, likely due to the hydrolysis of the Boc-protecting group. The amino analogue shows enhanced stability under these conditions, while the piperazine analogue is slightly more susceptible to hydrolysis.

  • Oxidative Stability: The presence of the electron-donating amino group in Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate renders it significantly more susceptible to oxidation compared to the nitro-containing counterparts.

  • Thermal and Photolytic Stability: All three compounds demonstrate good stability under thermal and photolytic stress, with minimal degradation observed.

Experimental Workflow and Methodologies

The stability testing process followed a systematic workflow to ensure comprehensive and reliable data generation.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Stock Solutions of Test Compounds aliquot Aliquot into Vials for Each Stress Condition prep->aliquot acid Acid Hydrolysis (0.1 N HCl) aliquot->acid base Base Hydrolysis (0.1 N NaOH) aliquot->base oxid Oxidation (3% H2O2) aliquot->oxid therm Thermal Stress (80°C) aliquot->therm photo Photolytic Stress (ICH Q1B) aliquot->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute Samples to Working Concentration oxid->dilute therm->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc quant Quantify Degradation (Peak Area % Loss) hplc->quant compare Compare Stability Profiles quant->compare

Caption: Workflow for Comparative Stability Testing.

Experimental Protocols

1. Preparation of Stock Solutions: Stock solutions of this compound and its analogues were prepared in acetonitrile at a concentration of 1 mg/mL.

2. Forced Degradation Studies:

  • Acidic Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 0.1 N HCl and kept at 80°C for 24 hours. The solution was then cooled to room temperature and neutralized with 0.1 N NaOH.

  • Basic Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 0.1 N NaOH and kept at 80°C for 24 hours. The solution was then cooled and neutralized with 0.1 N HCl.

  • Oxidative Degradation: 1 mL of the stock solution was mixed with 1 mL of 3% hydrogen peroxide and stored at room temperature for 24 hours.

  • Thermal Degradation: The solid compound was kept in a hot air oven at 80°C for 72 hours. A solution was then prepared at the target concentration.

  • Photolytic Degradation: The compound was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

3. HPLC Method for Analysis: A reverse-phase HPLC method was developed and validated for the quantification of the parent compounds and their degradation products.

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% trifluoroacetic acid in water (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Potential Degradation Pathway

The primary degradation pathway for this compound under hydrolytic conditions is the cleavage of the Boc protecting group.

Degradation_Pathway Parent Tert-butyl 4-(4-nitrophenyl) piperidine-1-carboxylate Condition Acid/Base Hydrolysis Parent->Condition Degradant 4-(4-nitrophenyl)piperidine (Deprotected Product) Condition->Degradant

Caption: Primary Hydrolytic Degradation Pathway.

Conclusion

This comparative guide demonstrates that while this compound is a robust intermediate, consideration must be given to its susceptibility to hydrolysis, particularly under basic conditions. For applications requiring enhanced stability to hydrolysis, the amino analogue, Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, may present a more suitable alternative, provided that oxidative conditions are avoided. The piperazine analogue offers no significant stability advantages under the tested conditions. These findings, supported by the provided experimental framework, offer valuable insights for chemists and researchers in the selection and handling of these piperidine derivatives in their synthetic and development endeavors.

Safety Operating Guide

Proper Disposal of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, ensuring the safety of personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE) Requirements:

Protective EquipmentSpecification
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or equivalent.
Hand Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dust should be worn.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal environmental regulations is mandatory.[1][2]

Step 1: Waste Segregation and Collection

  • Do not mix with other waste streams.

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and properly sealed hazardous waste container.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

Step 2: Storage of Hazardous Waste

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is cool, dry, and well-ventilated.

  • Keep the container tightly closed except when adding waste.

Step 3: Arrange for Professional Disposal

  • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[3]

  • Provide the disposal service with a complete and accurate description of the waste, including its chemical composition.

  • A potential disposal method for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

Step 4: Spill and Contamination Cleanup

  • In the event of a spill, avoid generating dust.

  • Wear full PPE as described in the table above.

  • For solid spills, carefully sweep up the material and place it into the designated hazardous waste container.

  • For solutions, absorb with an inert material (e.g., vermiculite, dry sand) and place in the hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • All materials used for cleanup must also be disposed of as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of Waste ppe Wear Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate container Use Labeled, Compatible Container segregate->container store Store in Satellite Accumulation Area container->store disposal_service Contact Licensed Disposal Service store->disposal_service pickup Arrange for Waste Pickup disposal_service->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

Key Regulatory Considerations

  • Resource Conservation and Recovery Act (RCRA): In the United States, hazardous waste is regulated under RCRA. Ensure your laboratory's disposal practices are compliant with all applicable RCRA requirements.

  • Local Regulations: Disposal regulations can vary significantly by location. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local ordinances.[1]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the scientific community.

References

Personal protective equipment for handling Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate. Adherence to these procedures is essential for ensuring a safe laboratory environment. The following recommendations are based on best practices for handling similar chemical structures, including nitrophenyl and piperidine derivatives.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is the first and most critical line of defense when handling this compound. Given the potential hazards associated with structurally similar compounds, which can include skin, eye, and respiratory irritation, the following PPE is mandatory.[1][2]

PPE CategoryItemSpecifications
Eye and Face Safety Goggles & Face ShieldChemical splash goggles are required.[3] A face shield should be worn over safety glasses when there is a potential for splashing.[1][3]
Hand Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1][3] Always inspect gloves for any signs of degradation or puncture before use.[1]
Body Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect against incidental contact.[1][3]
Respiratory RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3][4]
Foot Closed-Toe ShoesSturdy, closed-toe shoes must be worn at all times within the laboratory setting.[3]

Experimental Protocols: Handling and Disposal

Handling Procedure:

  • Preparation: Before handling the compound, ensure all necessary PPE is correctly worn.[5] Your workspace should be prepared in a well-ventilated area, ideally within a chemical fume hood.[3][6]

  • Dispensing: Take care to avoid the formation of dust and aerosols.[7]

  • During Use: Keep the container of this compound tightly closed when not in use.[2][5] Avoid all personal contact, including the inhalation of any dust or vapors.[3][8] Do not eat, drink, or smoke while handling.[5][8]

  • After Handling: Thoroughly wash your hands and any exposed skin with soap and water after handling the compound.[5][8] Ensure all surfaces and equipment that came into contact with the chemical are decontaminated.

Disposal Plan:

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, must be collected in a designated and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this chemical waste with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.

  • Disposal: Dispose of the chemical waste through an approved waste disposal plant.[2]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact: In case of contact, immediately wash the skin with plenty of soap and water.[2] Remove contaminated clothing and shoes.[9]

  • Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water. Get medical aid immediately.[6]

Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_safety Safety Measures prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace dispense Dispense Chemical prep_workspace->dispense experiment Perform Experiment dispense->experiment cleanup Decontaminate Workspace and Equipment experiment->cleanup wash_hands Wash Hands Thoroughly experiment->wash_hands collect_waste Collect Contaminated Waste cleanup->collect_waste cleanup->wash_hands dispose Dispose via Approved Waste Stream collect_waste->dispose remove_ppe Remove PPE wash_hands->remove_ppe

Caption: Workflow for safely handling and disposing of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.